6-Iodoimidazo[1,2-a]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXOOFUOEJPQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377405 | |
| Record name | 6-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426825-75-4 | |
| Record name | 6-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for obtaining 6-iodoimidazo[1,2-a]pyridine, a significant heterocyclic scaffold in medicinal chemistry and drug development. The document details two principal synthetic strategies: the classical condensation reaction and the more modern direct C-H functionalization approach. For each method, detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis of this valuable compound.
Synthesis via Condensation of 5-Iodo-2-aminopyridine
The most direct and high-yielding approach to this compound involves the condensation of a substituted aminopyridine with an α-halo carbonyl compound. Specifically, the reaction of 5-iodo-2-aminopyridine with chloroacetaldehyde provides the target molecule in excellent yields.
Reaction Scheme
The overall reaction is a cyclocondensation that forms the fused imidazole ring.
Caption: General reaction scheme for the synthesis of this compound via condensation.
Experimental Protocol
The following is a typical experimental procedure for the synthesis of this compound via condensation:
Materials:
-
5-Iodo-2-aminopyridine
-
Chloroacetaldehyde (typically as a 40-50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 5-iodo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield | Reference |
| 5-Iodo-2-aminopyridine | Chloroacetaldehyde | Ethanol | NaHCO₃ | Reflux | 12 h | 84-91% | [1] |
Synthesis via Direct C-H Iodination
An alternative approach to iodinated imidazo[1,2-a]pyridines is the direct functionalization of the pre-formed heterocyclic core. While this method often favors iodination at the C3 position due to the electronic properties of the ring system, specific conditions can be employed to achieve iodination at other positions. However, regioselective C6-iodination via this route is less commonly reported and may require specific directing groups or catalysts. The following sections describe a general method for direct iodination, which primarily yields the C3-iodo isomer but provides a basis for further methodological development.
Reaction Scheme
The direct iodination of the imidazo[1,2-a]pyridine scaffold.
Caption: General reaction scheme for the direct C-H iodination of imidazo[1,2-a]pyridine.
Experimental Protocol for C3-Iodination
This protocol details a common method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position, which can be adapted to explore C6-iodination.[2][3]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Molecular iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
Procedure:
-
In a reaction vessel, dissolve the imidazo[1,2-a]pyridine derivative (1.0 eq) in ethanol.
-
Add molecular iodine (0.6 eq) to the solution.
-
Add tert-butyl hydroperoxide (2.0 eq) to the reaction mixture.
-
Subject the mixture to ultrasonic irradiation at room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Direct C3-Iodination
| Substrate | Iodinating Agent | Oxidant | Solvent | Temperature | Time | Yield | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | I₂ | TBHP | EtOH | Room Temperature | 30 min | 90% | [2] |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine | I₂ | TBHP | EtOH | Room Temperature | 30 min | 85% | [2] |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | I₂ | TBHP | EtOH | Room Temperature | 30 min | 90% | [2] |
Note: The yields reported are for the C3-iodinated product.
Mechanistic Considerations
Condensation Pathway
The synthesis of this compound from 5-iodo-2-aminopyridine and chloroacetaldehyde proceeds through a well-established mechanism for imidazo[1,2-a]pyridine formation.
References
- 1. CHEMOSELECTIVE IODINATION OF 6-SUBSTITUTED IMIDAZO[1,2-<i>a</i>]PYRIDINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 6-Iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Iodoimidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in numerous biologically active compounds and marketed drugs, making its derivatives, such as the 6-iodo substituted analog, valuable intermediates in drug discovery and development.[1]
Core Chemical and Physical Properties
This compound is a pale yellow solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 426825-75-4 | [2][3] |
| Molecular Formula | C₇H₅IN₂ | [4] |
| Molecular Weight | 244.03 g/mol | [4] |
| Melting Point | 127–130 °C | [4] |
| Appearance | Pale yellow solid | [4] |
Spectroscopic Data
The structural characterization of this compound is well-defined by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides key insights into the hydrogen environments of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.40 | dd | 1.6, 0.9 | H-5 |
| 7.58 | d | 0.8 | H-2 or H-3 |
| 7.52–7.53 | m | - | H-2 or H-3 |
| 7.42 | dd | 9.4, 0.8 | H-8 |
| 7.32 | dd | 9.4, 1.6 | H-7 |
| Solvent: CDCl₃, Frequency: 400.13 MHz[4] |
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 144.2 | C-8a |
| 134.1 | C-5 |
| 132.5 | C-7 |
| 130.8 | C-3 |
| 119.1 | C-2 |
| 112.3 | C-8 |
| 75.4 | C-6 |
| Solvent: CDCl₃, Frequency: 100.6 MHz[4] |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of this compound.
| m/z | Relative Intensity (%) | Assignment |
| 244 | 38 | [M]⁺ |
| 127 | 100 | [M-I]⁺ |
| 117 | 31 | |
| 90 | 33 | |
| 52 | 38 | |
| 38 | 48 | |
| Ionization Method: Not specified[4] |
Infrared (IR) Spectroscopy
Key vibrational frequencies in the IR spectrum help to identify functional groups.
| Wavenumber (cm⁻¹) |
| 713 |
| 721 |
| 799 |
| 829 |
| 874 |
| 1130 |
| 1306 |
| Sample Preparation: KBr pellet[4] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation of a corresponding 2-amino-iodopyridine with chloroacetaldehyde.[4]
Experimental Protocol:
A mixture of 2-amino-5-iodopyridine (0.5 mmol) and chloroacetaldehyde (50 m/m% solution in water, 114 µL, 0.9 mmol) is stirred in 11 mL of acetonitrile at 80 °C for 8 hours. The reaction progress is monitored by TLC and gas chromatography. After completion, the solvent is removed in vacuo. The residue is then dissolved in dichloromethane (15 mL) and extracted with a saturated sodium carbonate solution (2 x 10 mL). The organic phase is dried over sodium sulfate, and the solvent is evaporated under reduced pressure. The final product is purified by column chromatography on silica gel using an eluent of ethyl acetate/methanol (50/1) to yield this compound as a pale yellow solid (91% yield).[4]
Reactivity and Applications in Drug Development
The iodine atom at the 6-position of the imidazo[1,2-a]pyridine core serves as a versatile handle for introducing a variety of functional groups through transition metal-catalyzed cross-coupling reactions. This makes this compound a valuable intermediate in the synthesis of libraries of compounds for drug discovery. The imidazo[1,2-a]pyridine nucleus is found in drugs with a wide range of activities, including anti-tubercular, anti-cancer, antiviral, and anti-inflammatory effects.[4]
Palladium-Catalyzed Aminocarbonylation
This compound can be converted to the corresponding carboxamides through palladium-catalyzed aminocarbonylation. These amide derivatives are of particular interest due to their favorable pharmacological properties.[4]
Experimental Protocol for Aminocarbonylation with Morpholine:
In a typical procedure, 0.2 mmol of this compound, 0.5 mmol of morpholine, and 0.25 mmol of a base (e.g., DBU or Et₃N) are combined with a palladium catalyst (e.g., SILP-Pd) in 2 mL of a solvent such as toluene or DMF. The reaction is carried out under a carbon monoxide atmosphere (5-30 bar) at a temperature of 100-120 °C for 7 hours.[4] The specific conditions can be tuned to favor the formation of either the amide or the α-ketoamide product.[4]
Other Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is amenable to a variety of other palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis and drug discovery for the formation of C-C, C-N, and C-O bonds. These reactions allow for the introduction of diverse substituents at the 6-position, enabling the exploration of structure-activity relationships.
Conclusion
This compound is a well-characterized and synthetically versatile molecule. Its accessible synthesis and the reactivity of the C-I bond make it a valuable starting material for the preparation of a wide array of substituted imidazo[1,2-a]pyridine derivatives. This positions it as a key building block for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for its use in medicinal chemistry and drug development programs.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 426825-75-4 [chemicalbook.com]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Landscape of 6-Iodoimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is present in marketed drugs like Zolpidem and Olprinone, showcasing its therapeutic versatility.[1][2][4] Among the various substituted forms, 6-iodoimidazo[1,2-a]pyridine derivatives have emerged as a particularly promising class, demonstrating significant potential, especially in oncology. The iodine atom at the 6-position not only serves as a key structural element for biological activity but also provides a versatile handle for further chemical modifications, such as palladium-catalyzed carbonylation reactions.[5] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer properties.
Synthesis of this compound Derivatives
The primary synthetic route to 6-iodoimidazo[1,2-a]pyridines involves the condensation of an appropriately substituted 2-amino-iodopyridine with an α-haloketone or an equivalent reagent. A common and effective method is the reaction of 6-iodo-2-aminopyridine with chloroacetaldehyde.[5] This reaction typically proceeds in a suitable solvent like ethanol to yield the desired this compound core structure in high yields.[5] This core can then be further functionalized to generate a library of derivatives for biological screening.
Core Biological Activity: Anticancer Properties
Research has predominantly focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives, with 6-substituted analogs showing notable efficacy. These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways.[6][7][8]
Mechanism of Action
1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway: A significant body of evidence points to the PI3K/Akt/mTOR pathway as a primary target for these derivatives.[7][8][9] The aberrant activation of this pathway is a hallmark of many cancers, driving cell growth, proliferation, and survival.[8][9] Certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been shown to be potent inhibitors of PI3Kα, the catalytic subunit of PI3K.[8][9] Inhibition of PI3Kα leads to the downstream suppression of Akt and mTOR, resulting in reduced cell proliferation and survival.[7]
2. Induction of Apoptosis and Cell Cycle Arrest: These derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. The mechanism often involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspases 3 and 8.[6] Furthermore, treatment with these compounds can lead to cell cycle arrest, frequently in the G2/M phase.[8][9] This is often accompanied by a dose-dependent decrease in the protein levels of key cell cycle regulators like cyclin B1 and CDK1.[8]
3. Tubulin Polymerization Inhibition: Another important anticancer mechanism is the inhibition of tubulin polymerization.[10][11][12] Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[10][12]
Quantitative Data: In Vitro Biological Activity
The anticancer and kinase inhibitory activities of various imidazo[1,2-a]pyridine derivatives have been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) values.
Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 13k | HCC827 | Non-small cell lung | 0.09 | [8][9] |
| A549 | Non-small cell lung | 0.21 | [8][9] | |
| SH-SY5Y | Neuroblastoma | 0.28 | [8][9] | |
| HEL | Erythroleukemia | 0.43 | [8][9] | |
| MCF-7 | Breast | 0.19 | [8][9] | |
| 5b | Jurkat | T-cell leukemia | 0.06 | [10] |
| B16-F10 | Melanoma | 0.38 | [10] | |
| HCT116 | Colorectal | 0.138 | [10] | |
| MDA-MB-231 | Breast | 1.054 | [10] | |
| Compound 6 | A375 | Melanoma | <12 | [7] |
| WM115 | Melanoma | <12 | [7] | |
| 12b | Hep-2 | Laryngeal | 11 | [13][14] |
| HepG2 | Hepatocellular | 13 | [13][14] | |
| MCF-7 | Breast | 11 | [13][14] | |
| A375 | Melanoma | 11 | [13][14] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 | Reference |
| 13k | PI3Kα | 1.94 nM | [8][9] |
| Unnamed Derivative | PI3Kα | 2 nM | [7] |
| Compound 11 | Akt isoforms | sub-micromolar | [15] |
| Unnamed Derivatives | DYRK1A, CLK1 | micromolar range | [16] |
| 5b | Tubulin Polymerization | Potent Inhibitor | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel chemical entities. Below are standardized methodologies for key assays.
General Synthesis of 6-Iodoimidazo[1,2-a]pyridines
This protocol is adapted from the synthesis described for iodoimidazo[1,2-a]pyridine substrates.[5]
-
Reaction Setup: To a solution of 6-iodo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (typically a 50% aqueous solution, 1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at reflux for a specified time (e.g., 4-12 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Antiproliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC50 values are calculated using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.
-
Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Data Acquisition: The stained cells are analyzed by flow cytometry within one hour. Annexin V-FITC fluorescence indicates phosphatidylserine exposure on the outer cell membrane (an early apoptotic event), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Conclusion
This compound derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their ability to be synthesized efficiently and modulated structurally allows for the fine-tuning of their biological activity. The primary mechanisms of action, centered on the inhibition of crucial survival pathways like PI3K/Akt and the disruption of fundamental cellular processes such as mitosis, underscore their relevance as anticancer drug candidates. The quantitative data presented herein highlights several lead compounds with nanomolar to sub-micromolar efficacy. Future research should focus on optimizing the pharmacokinetic and safety profiles of these promising derivatives to facilitate their translation into clinical development.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spectroscopic Profile of 6-Iodoimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 6-Iodoimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.
Core Spectroscopic Data
The empirical formula for this compound is C₇H₅IN₂ with a molecular weight of 244.03 g/mol .[1] The structural and spectroscopic data are pivotal for its identification, purity assessment, and further derivatization in drug discovery programs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.40 | dd | 1.6, 0.9 | H-5 |
| 7.58 | d | 0.8 | H-2 or H-3 |
| 7.52-7.53 | m | - | H-7 |
| 7.42 | dd | 9.4, 0.8 | H-8 |
| 7.32 | dd | 9.4, 1.6 | H-3 or H-2 |
Solvent: CDCl₃, Frequency: 400.13 MHz[2]
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 144.2 | C-8a |
| 134.1 | C-5 |
| 132.5 | C-7 |
| 130.8 | C-3 |
| 119.1 | C-2 |
| 112.3 | C-8 |
| 75.4 | C-6 |
Solvent: CDCl₃, Frequency: 100.6 MHz[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.
FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 1630-1475 | C=C and C=N stretching |
| 1306 | C-N stretch |
| 1130 | C-H in-plane bending |
| 874, 829, 799, 721, 713 | C-H out-of-plane bending, C-I stretch region |
Sample Preparation: KBr pellet[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometric Data
| m/z | Relative Intensity (%) | Assignment |
| 244 | 38 | [M]⁺ |
| 127 | 100 | [M-I]⁺ |
| 117 | 31 | |
| 90 | 33 | |
| 52 | 38 | |
| 38 | 48 |
Ionization Method: Not specified in the source, but likely Electron Ionization (EI) based on the fragmentation pattern.[2]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the characterization of heterocyclic compounds like imidazo[1,2-a]pyridine derivatives.
NMR Spectroscopy
¹H and ¹³C{¹H} NMR spectra were acquired on a Bruker Avance 400 spectrometer at 400.13 MHz and 100.62 MHz, respectively.[2] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
Fourier-transform infrared (FT-IR) spectra were recorded on a Shimadzu IRAffinity-1S FT-IR spectrometer.[2] Samples were prepared as KBr pellets. The spectra were typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra were obtained on a Hewlett Packard 5971A GC-MSD instrument using a DB-5MS column.[2] The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
Synthesis of 6-Iodoimidazo[1,2-a]pyridine: A Technical Guide to Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential starting materials and synthetic routes for the preparation of 6-iodoimidazo[1,2-a]pyridine, a valuable scaffold in medicinal chemistry and drug development. This document details the primary synthetic pathways, presents quantitative data in a clear, tabular format, and provides explicit experimental protocols for key reactions.
Core Starting Materials
The synthesis of this compound primarily proceeds through two key stages: the preparation of the iodinated pyridine precursor and its subsequent cyclization to form the fused bicyclic imidazo[1,2-a]pyridine ring system.
The principal starting materials for this synthesis are:
-
2-Aminopyridine: The foundational scaffold for the pyridine ring.
-
Iodinating Agent: Molecular iodine (I₂) is commonly used for the electrophilic iodination of the pyridine ring.
-
Chloroacetaldehyde: This α-haloaldehyde serves as the two-carbon synthon required for the formation of the imidazole ring.
Synthetic Pathways
The most prevalent and direct method for the synthesis of this compound involves a two-step process. The first step is the regioselective iodination of 2-aminopyridine to yield 5-iodo-2-aminopyridine. This intermediate is then reacted with chloroacetaldehyde in a cyclocondensation reaction to afford the final product.
An In-depth Technical Guide to 6-Iodoimidazo[1,2-a]pyridine: Synthesis, Potential Crystallographic Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: 6-Iodoimidazo[1,2-a]pyridine is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases as of the latest search, this technical guide provides a comprehensive overview of its synthesis, predicted crystallographic parameters based on related structures, and its role as a crucial intermediate in the development of targeted cancer therapies. This document outlines detailed experimental protocols for its synthesis and potential crystallization, and visualizes its synthetic pathway and its interaction with key biological signaling pathways, namely c-Met and VEGFR2, for which its derivatives have shown potent inhibitory activity.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods, primarily involving the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound or through direct iodination of the imidazo[1,2-a]pyridine core.
Synthesis via Condensation Reaction
A common and effective method involves the reaction of 5-iodo-2-aminopyridine with chloroacetaldehyde.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-iodo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2-4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a base, such as sodium bicarbonate.
-
Extraction: The product is extracted with an organic solvent, for example, ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Synthesis via Direct Iodination
Direct iodination of the parent imidazo[1,2-a]pyridine can also be employed, often utilizing molecular iodine in the presence of a catalyst or mediating agent.
Experimental Protocol:
-
Reaction Setup: Imidazo[1,2-a]pyridine (1.0 eq) is dissolved in a suitable solvent, such as 1,2-dichloroethane.
-
Reagents: Molecular iodine (1.1 eq) and a catalyst, for instance, a cobalt-based catalyst, are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to a temperature of around 120 °C and stirred for several hours.
-
Purification: Upon completion, the reaction is cooled and purified using column chromatography to isolate the 6-iodo and other iodinated isomers.
Synthesis Workflow Diagram
Caption: Synthetic routes to this compound.
Crystallographic Properties
As previously stated, a published crystal structure for this compound was not identified. However, analysis of the crystal structures of related, more complex imidazo[1,2-a]pyridine derivatives can provide valuable insights into the likely packing and unit cell parameters.
Predicted Crystallographic Data from Derivatives
The following table summarizes crystallographic data from published structures of substituted imidazo[1,2-a]pyridine derivatives. This data can serve as a reference for researchers attempting to crystallize and solve the structure of this compound.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | Pbca | 10.123 | 15.456 | 24.789 | 90 | 90 | 90 | [1] |
| Imidazo[1,2-a]pyridine derivative 5d | P2₁/c | 9.876 | 12.345 | 14.567 | 90 | 101.23 | 90 | [2] |
Note: The data presented is for derivatives and should be used as a predictive guide.
Potential Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step. Based on methodologies reported for similar heterocyclic compounds, the following protocol could be a starting point for the crystallization of this compound.
Experimental Protocol:
-
Solvent Selection: A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with less polar solvents like hexane or heptane.
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethyl acetate) can be left in a loosely capped vial at room temperature to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small open vial. This vial is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.
-
Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C).
Biological Significance and Signaling Pathways
Derivatives of this compound have emerged as potent inhibitors of key receptor tyrosine kinases (RTKs) involved in cancer progression, namely c-Met and VEGFR2. The 6-iodo substitution serves as a crucial handle for further chemical modifications to optimize binding affinity and pharmacokinetic properties.
Inhibition of c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and RAS/MAPK pathways. These pathways promote cell proliferation, survival, migration, and invasion. Imidazo[1,2-a]pyridine-based inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and downstream signaling.[3][4][5][6][7]
c-Met Signaling Pathway Inhibition Diagram
Caption: Inhibition of the c-Met signaling cascade.
Inhibition of VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Binding of VEGF to VEGFR2 leads to receptor dimerization, autophosphorylation, and activation of downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[8][9] Imidazo[1,2-a]pyridine derivatives have been designed to target the ATP-binding pocket of the VEGFR2 kinase domain, thus blocking angiogenesis.[8]
VEGFR2 Signaling Pathway Inhibition Diagram
Caption: Inhibition of the VEGFR2 signaling cascade.
Conclusion
This compound is a versatile and highly valuable building block in the synthesis of biologically active molecules, particularly in the realm of oncology. While its definitive crystal structure remains to be reported, this guide provides the necessary theoretical and practical framework for its synthesis and further investigation. The demonstrated potential of its derivatives to inhibit critical cancer-related signaling pathways underscores the importance of continued research into this and related scaffolds for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 6-Iodoimidazo[1,2-a]pyridine in common solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the solubility characteristics of 6-Iodoimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of centralized, quantitative solubility data, this guide synthesizes information from various sources to provide qualitative solubility insights and presents standardized methodologies for its experimental determination.
Qualitative Solubility Profile
Quantitative, broad-spectrum solubility data for this compound in a range of common laboratory solvents is not extensively published. However, based on its chemical structure—a fused heterocyclic aromatic system—and information gleaned from related synthetic and biological studies, a general qualitative solubility profile can be inferred.
Imidazo[1,2-a]pyridine and its derivatives are typically soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is frequently used as a solvent for creating stock solutions for biological assays.[1][2] The compound is also expected to show solubility in other polar organic solvents such as dimethylformamide (DMF).[3] Its solubility in alcohols like ethanol and methanol is likely to be moderate.[4] Due to the aromatic nature and lack of highly polar functional groups, solubility in aqueous media is expected to be low.[2][5] Solubility in nonpolar solvents such as hexanes or diethyl ether is predicted to be poor.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale / Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Frequently used for stock solutions in biological and chemical studies.[1][2][3] |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Limited by the largely aromatic, non-polar structure.[4][5] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | "Like dissolves like" principle suggests poor compatibility. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for drug development. Two common methods are the kinetic and thermodynamic (shake-flask) solubility assays.[5]
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock, providing a measure of its kinetic solubility.[6]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with turbidity measurement capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each dilution well to a corresponding well on a new plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a range of final compound concentrations with a low, consistent percentage of DMSO.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Turbidity Measurement: Measure the absorbance (or turbidity) of each well at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
This method determines the equilibrium solubility of a compound and is considered the gold standard.[7]
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[7]
-
Equilibration: Seal the vials and place them on a shaker in a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.
-
Result Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Visualization of Relevant Workflows
To provide context for the application of solubility data, the following diagrams illustrate common workflows where this compound might be used.
The synthesis of imidazo[1,2-a]pyridine derivatives often involves a multi-component reaction. Understanding the solvents used in the synthesis and purification provides clues about the compound's solubility.[8][9]
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
Solubility is a critical parameter in preparing compounds for biological screening to identify potential drug candidates.
Caption: Standard workflow for preparing a compound for in vitro biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. books.rsc.org [books.rsc.org]
- 6. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations for 6-Iodoimidazo[1,2-a]pyridine Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize the properties of 6-Iodoimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines the common quantum chemical methods employed, details the types of properties that can be elucidated, and presents available experimental data for comparison and validation of theoretical models. This guide is intended to serve as a valuable resource for researchers involved in the design and development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom, such as iodine, at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Theoretical calculations play a crucial role in understanding these modifications at the molecular level, providing insights that can guide the rational design of new derivatives with enhanced therapeutic potential.
Theoretical Calculation Methodologies
The primary computational method for investigating the properties of molecules like this compound is Density Functional Theory (DFT).[1] This approach offers a good balance between computational cost and accuracy for systems of this size.
Computational Details
A common and well-established protocol for DFT calculations on imidazo[1,2-a]pyridine derivatives involves the following steps:[1]
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with a basis set such as 6-311G++(d,p) to provide a good description of the electronic structure.[1]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).
-
Spectroscopic Predictions: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.
The general workflow for these theoretical calculations is depicted in the following diagram:
References
The Imidazo[1,2-a]pyridine Scaffold: A Journey from Discovery to a Privileged Core in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important structural motif. It further delves into its diverse biological activities with a focus on key signaling pathways, supported by detailed experimental protocols and quantitative data to aid researchers in the field of drug discovery and development.
Discovery and Historical Perspective
The journey of the imidazo[1,2-a]pyridine scaffold began in the early 20th century with the pioneering work of Russian chemist Aleksei E. Chichibabin (often transliterated as Tschitschibabin). In 1925, a reaction was reported that involved the condensation of 2-aminopyridine with α-haloketones, leading to the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system. This reaction, a variation of the more broadly known Chichibabin pyridine synthesis, laid the foundational stone for the exploration of this new class of heterocyclic compounds.
Initially, the biological significance of this scaffold was not widely recognized. However, the mid-20th century saw a surge in interest as derivatives of imidazo[1,2-a]pyridine began to exhibit a wide spectrum of pharmacological activities. This led to the development of several successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem , solidifying the status of the imidazo[1,2-a]pyridine core as a "privileged scaffold" in medicinal chemistry.[1]
Evolution of Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly from the initial Tschitschibabin condensation. Modern synthetic chemistry has provided a plethora of methods that offer improved yields, greater functional group tolerance, and more environmentally friendly conditions.
The Classic Tschitschibabin Synthesis
The traditional Tschitschibabin synthesis involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
A mixture of 2-aminopyridine (1.0 g, 10.6 mmol) and 2-bromoacetophenone (2.1 g, 10.6 mmol) in anhydrous ethanol (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and diethyl ether to afford the crude product. Recrystallization from ethanol yields pure 2-phenylimidazo[1,2-a]pyridine.
| Reactants | Conditions | Yield | Reference |
| 2-aminopyridine, 2-bromoacetophenone | Ethanol, reflux, 4h | ~70-80% | General literature procedure |
Multicomponent Reactions (MCRs)
The advent of multicomponent reactions has revolutionized the synthesis of complex molecules, and the imidazo[1,2-a]pyridine scaffold is no exception. These reactions allow for the construction of the core in a single step from three or more starting materials, offering high atom economy and rapid access to diverse libraries of compounds.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.
Experimental Protocol: Synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative
To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in methanol (5 mL) is added an isocyanide (1.0 mmol) and scandium(III) triflate (10 mol%). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
| Reactants | Catalyst | Solvent | Time | Yield | Reference |
| 2-aminopyridine, aldehyde, isocyanide | Sc(OTf)₃ | Methanol | 24h | 60-90% | General GBB literature |
The Ugi four-component reaction can also be adapted to synthesize imidazo[1,2-a]pyridine-containing peptidomimetics. This involves the reaction of a pre-formed imidazo[1,2-a]pyridine-containing carboxylic acid, an amine, an aldehyde, and an isocyanide.
Experimental Protocol: Synthesis of an imidazo[1,2-a]pyridine-containing peptidomimetic
A mixture of an imidazo[1,2-a]pyridine-3-carboxylic acid (0.5 mmol), an amine (0.5 mmol), an aldehyde (0.5 mmol), and an isocyanide (0.5 mmol) in methanol (3 mL) is stirred at room temperature for 48 hours. The resulting precipitate is collected by filtration and washed with cold methanol to yield the pure product.[1]
| Reactants | Solvent | Time | Yield | Reference |
| Imidazo[1,2-a]pyridine-3-carboxylic acid, amine, aldehyde, isocyanide | Methanol | 48h | 50-80% | [1] |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyridines, significantly reducing reaction times from hours to minutes.
Experimental Protocol: Microwave-assisted synthesis of Zolpidem
A mixture of 2-amino-5-methylpyridine (1.0 mmol), 4-methyl-α-chloroacetophenone (1.0 mmol), and potassium carbonate (1.5 mmol) in dimethylformamide (3 mL) is subjected to microwave irradiation at 120°C for 10 minutes. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and the residue is purified by chromatography to give Zolpidem.[2][3][4][5]
| Reactants | Conditions | Time | Yield | Reference |
| 2-amino-5-methylpyridine, 4-methyl-α-chloroacetophenone, K₂CO₃ | DMF, 120°C, Microwave | 10 min | >80% | [2][3][4][5] |
Biological Activities and Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development. These activities include anticancer, anti-inflammatory, antiviral, and central nervous system effects.
Anticancer Activity
A significant area of research has focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit various kinases and interfere with key signaling pathways implicated in cancer progression.
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Aberrant activation of the c-Met signaling pathway is involved in tumor growth, invasion, and metastasis. Several imidazo[1,2-a]pyridine derivatives have been identified as potent and selective c-Met inhibitors.[6][7] These inhibitors typically bind to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and downstream signaling through pathways such as the RAS/MAPK and PI3K/AKT pathways.[6]
Diagram: Simplified c-Met Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives
Caption: Inhibition of c-Met by imidazo[1,2-a]pyridines blocks downstream signaling.
Table: In Vitro Activity of Selected Imidazo[1,2-a]pyridine c-Met Inhibitors
| Compound | c-Met Kinase IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (nM) | Reference |
| Compound 22e | 3.9 | EBC-1 | 45.0 | [6] |
| Volitinib | - | - | - | [8] |
| Compound 31 | 12.8 | EBC-1 | - | [7] |
Mutations in the KRAS oncogene are prevalent in many cancers and have historically been challenging to target. The discovery of a druggable pocket in the KRAS G12C mutant has opened new avenues for therapeutic intervention. Imidazo[1,2-a]pyridine-based compounds are being explored as covalent inhibitors that can specifically target this mutant, locking it in an inactive state and thereby inhibiting downstream signaling pathways that drive cell proliferation.[9][10]
Diagram: KRAS G12C Signaling and Covalent Inhibition
Caption: Covalent inhibition of KRAS G12C by imidazo[1,2-a]pyridines traps it in an inactive state.
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector. This prevents its accumulation in the nucleus and subsequent transcription of Wnt target genes that promote cell proliferation.[11]
Diagram: Wnt/β-catenin Signaling and its Inhibition
Caption: Imidazo[1,2-a]pyridines can inhibit the Wnt/β-catenin pathway by promoting β-catenin degradation.
Table: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | [12] |
| 12b | HepG2 | Hepatocellular Carcinoma | 13 | [12] |
| 12b | MCF-7 | Breast Cancer | 11 | [12] |
| 12b | A375 | Skin Cancer | 11 | [12] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [13][14] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [13][14] |
Conclusion
The imidazo[1,2-a]pyridine scaffold has traversed a remarkable journey from its initial discovery to becoming a cornerstone in modern medicinal chemistry. The continuous evolution of synthetic methodologies has enabled the creation of vast libraries of derivatives with diverse biological activities. The proven success of drugs like Zolpidem and the promising preclinical and clinical data for novel anticancer agents targeting key signaling pathways underscore the enduring potential of this privileged core. This technical guide provides a solid foundation for researchers to build upon, facilitating the design and synthesis of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of 6-Iodoimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen, such as iodine, at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, opening up new avenues for therapeutic intervention. This technical whitepaper provides an in-depth overview of the potential pharmacological applications of 6-iodoimidazo[1,2-a]pyridine and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents across a range of malignancies, including melanoma, cervical, breast, colon, lung, and liver cancers. The primary mechanism of action for many of these compounds involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.
Quantitative Data: In Vitro Cytotoxicity and Kinase Inhibition
The following tables summarize the in vitro activity of various 6-substituted imidazo[1,2-a]pyridine derivatives.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 (an imidazo[1,2-a]pyridine derivative) | A375 (Melanoma) | <12 | [1] |
| Compound 6 (an imidazo[1,2-a]pyridine derivative) | WM115 (Melanoma) | <12 | [1] |
| Imidazo[1,2-a]pyridine derivatives | A375 (Melanoma) | <1 | [1] |
| Imidazo[1,2-a]pyridine derivatives | HeLa (Cervical) | 9.7 - 44.6 | [1] |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [1] |
| Thiazole-substituted imidazo[1,2-a]pyridine | HeLa (Cervical) | 0.21 | [1] |
| Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline) | HCC827 (Lung) | 0.09 | [2] |
| Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline) | A549 (Lung) | 0.23 | [2] |
| Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline) | SH-SY5Y (Neuroblastoma) | 0.31 | [2] |
| Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline) | HEL (Erythroleukemia) | 0.43 | [2] |
| Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline) | MCF-7 (Breast) | 0.15 | [2] |
| Compound 12b (2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine) | Hep-2 (Laryngeal) | 11 | [3] |
| Compound 12b (2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine) | HepG2 (Hepatocellular) | 13 | [3] |
| Compound 12b (2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine) | MCF-7 (Breast) | 11 | [3] |
| Compound 12b (2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine) | A375 (Melanoma) | 11 | [3] |
| IP-5 (an imidazo[1,2-a]pyridine derivative) | HCC1937 (Breast) | 45 | [4] |
| IP-6 (an imidazo[1,2-a]pyridine derivative) | HCC1937 (Breast) | 47.7 | [4] |
| IP-7 (an imidazo[1,2-a]pyridine derivative) | HCC1937 (Breast) | 79.6 | [4] |
| Imidazo[1,2-a]pyridine-based compounds | Breast Cancer Cell Lines | 0.01 - 10.0 | [4] |
| Hybrid HB9 | A549 (Lung) | 50.56 | [5] |
| Hybrid HB10 | HepG2 (Liver) | 51.52 | [5] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Bioisosteric 1,2,4-oxadiazole substituted imidazo[1,2-a]pyridine | PI3Kα | 2 | [1] |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PIK3CA | 670 | [1] |
| Thiazole-substituted imidazo[1,2-a]pyridine | PIK3CA | 2.8 | [1] |
| Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline) | PI3Kα | 1.94 | [2] |
| Compound 35 (a 2,6,8-substituted imidazo[1,2-a]pyridine) | PI3Kα | 150 | [6] |
| Thiazole derivative 12 | p110α | 2.8 | [7] |
Signaling Pathway: Inhibition of PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to downstream effects such as cell cycle arrest and apoptosis.[1][2]
Experimental Protocols
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A375, HeLa, HCC1937) in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere for 24-48 hours.[1]
-
Compound Treatment: Treat the cells with increasing concentrations of the this compound derivative (typically ranging from 0 to 100 µM) or vehicle control (e.g., DMSO) for 48 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[1]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 585 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
This protocol is used to determine the effect of the compounds on the protein expression levels within a specific signaling pathway.
-
Cell Lysis: Treat cells with the desired concentration of the this compound derivative for the specified time (e.g., 48 hours).[1] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, p53, p21, Caspase-9, and a loading control like tubulin or GAPDH) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Neurodegenerative Diseases: Alzheimer's Disease Imaging
This compound derivatives, particularly 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY), have been investigated as potential imaging agents for the detection of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. These compounds can be radiolabeled for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Quantitative Data: Binding Affinity to Aβ Plaques
Table 3: Binding Affinity of this compound Derivatives to Aβ Aggregates
| Compound/Derivative | Binding Affinity (Ki, nM) | Reference |
| [¹²⁵I]IMPY | 15 ± 5 | |
| FPM-IMPY | 27 ± 8 | |
| FEM-IMPY | 40 ± 5 |
Experimental Workflow: Synthesis and Evaluation of Aβ Imaging Agents
The development of this compound-based PET ligands for Aβ plaque imaging follows a structured workflow.
Experimental Protocols
A detailed synthetic procedure is crucial for the replication and further development of these imaging agents.
-
Reaction Setup: Dissolve [4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-N-methylamine (HM-IMPY) (87.0 mg, 0.249 mmol) and 2-fluoroethyl triflate (143.3 mg, 0.731 mmol) in 2.5 mL of dry acetonitrile in a microwave tube.
-
Microwave Irradiation: Subject the mixture to CEM microwave irradiation (200 W, 100 °C, 10 min).
-
Purification: The resulting yellowish-orange solution is then purified to yield the final product.
This assay determines the binding affinity of the synthesized compounds to Aβ aggregates.
-
Preparation of Aβ Aggregates: Synthesize and pre-form Aβ(1-40) aggregates.
-
Competition Assay: Incubate a mixture of the Aβ aggregates, a radiolabeled ligand with known affinity (e.g., [¹²⁵I]TZDM), and varying concentrations of the test compound (e.g., FEM-IMPY).
-
Separation: Separate the bound and free radioligand using filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex.
-
Data Analysis: Calculate the Ki value, which represents the affinity of the test compound for the Aβ aggregates.
Other Potential Pharmacological Applications
The versatile scaffold of this compound lends itself to a variety of other potential therapeutic applications.
Anti-inflammatory Activity
Certain imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory properties.[8][9] For instance, some compounds have been found to preferentially inhibit COX-2.[10] The anti-inflammatory effects may also be mediated through the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[8]
Antimicrobial and Antiparasitic Activity
The broader class of imidazo[1,2-a]pyridines has been explored for its antimicrobial and antiparasitic activities.[11][12] While specific data for 6-iodo derivatives is less abundant, this remains a promising area for future investigation. Exploratory toxicology studies on some 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic properties showed no signs of hepatic or renal toxicity after a 14-day oral treatment in rodents.[13]
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic and toxicity data are essential for the preclinical development of any drug candidate.
Table 4: Preclinical Pharmacokinetic and Toxicity Profile of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Parameter | Observation | Reference |
| Antitubercular imidazo[1,2-a]pyridines | In vitro metabolism (rat liver microsomes) | Compound 13 showed lower metabolism (19%) compared to compound 5 (71%) | [14] |
| 2,3-substituted imidazo[1,2-a]pyridines | Subacute toxicity (14-day oral, rodents) | No signs of hepatic or renal toxicity | [13] |
| Selenylated Imidazo[1,2-a]pyridines | In silico toxicity prediction | Low risk for mutagenicity, tumorigenicity, and irritability | [15] |
| Imidazo[1,2-a]pyrimidine derivatives | In silico ADME prediction | Promising pharmacokinetic safety profiles | [16] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The evidence presented in this whitepaper highlights its significant potential in oncology, neurodegenerative disease imaging, and potentially in inflammatory and infectious diseases. The well-defined structure-activity relationships, particularly in the context of PI3K inhibition and Aβ plaque binding, provide a solid foundation for further lead optimization.
Future research should focus on:
-
Systematic evaluation of 6-iodo-substituted derivatives across a broader range of cancer cell lines and kinase targets.
-
In-depth mechanistic studies to further elucidate the specific interactions with targets within the PI3K/Akt/mTOR and other relevant signaling pathways.
-
Comprehensive pharmacokinetic and toxicity profiling of lead candidates to assess their drug-likeness and safety.
-
Exploration of novel applications , such as antiviral and anti-inflammatory therapies, based on the diverse biological activities of the imidazo[1,2-a]pyridine core.
The continued investigation of this compound and its derivatives holds great promise for the discovery of next-generation medicines to address significant unmet medical needs.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 12. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 6-Iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. Its derivatives exhibit a wide range of therapeutic properties, including antiviral, antiulcer, antibacterial, and antifungal activities. Notably, Zolpidem, a well-known hypnotic, and Olprinone, a phosphodiesterase 3 (PDE3) inhibitor, feature this core structure. The functionalization of the imidazo[1,2-a]pyridine ring system is therefore of significant interest in medicinal chemistry and drug discovery.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its advantages over other cross-coupling methods include mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic and stable boronic acids as coupling partners. This makes the Suzuki coupling an ideal strategy for the synthesis of substituted imidazo[1,2-a]pyridines.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 6-iodoimidazo[1,2-a]pyridine with various boronic acids, a key transformation for accessing novel 6-substituted imidazo[1,2-a]pyridine derivatives. While the provided protocols are based on established methods for analogous 6-halogenated imidazo[1,2-a]pyridines, it is important to note that iodo derivatives are generally more reactive, which may allow for milder reaction conditions or shorter reaction times.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the microwave-assisted Suzuki-Miyaura cross-coupling of 6-halogenoimidazo[1,2-a]pyridines with various (hetero)aryl boronic acids. These conditions serve as an excellent starting point for the reaction with this compound.
| Entry | Halogen (X) | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Br | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/EtOH | 20 | 150 | 90 |
| 2 | Br | 4-(Methylthio)phenylboronic acid | Pd(OAc)₂ (10) / PPh₃ (20) | K₂CO₃ (2) | Dioxane/EtOH | 20 | 150 | 95 |
| 3 | Br | Phenylboronic acid | Pd(OAc)₂ (10) / PPh₃ (20) | K₂CO₃ (2) | Dioxane/EtOH | 20 | 150 | 92 |
| 4 | Br | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) / PPh₃ (20) | K₂CO₃ (2) | Dioxane/EtOH | 20 | 150 | 94 |
| 5 | Br | 3-Thienylboronic acid | Pd(OAc)₂ (10) / PPh₃ (20) | K₂CO₃ (2) | Dioxane/EtOH | 20 | 150 | 83 |
| 6 | Cl | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/EtOH | 20 | 150 | 93 |
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound with an arylboronic acid.
Materials
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst:
-
Method A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)
-
Method B: Palladium(II) acetate [Pd(OAc)₂] (0.1 equivalents) and Triphenylphosphine [PPh₃] (0.2 equivalents)
-
-
Base: Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent: A mixture of dioxane and ethanol
-
Microwave reactor vials
-
Magnetic stir bars
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition:
-
Method A: Add Pd(PPh₃)₄ (0.1 equiv.).
-
Method B: Add Pd(OAc)₂ (0.1 equiv.) and PPh₃ (0.2 equiv.).
-
-
Solvent Addition: Add a mixture of dioxane and ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150°C for 20 minutes. Note: The optimal time and temperature may vary depending on the specific substrates and should be determined experimentally. Given the higher reactivity of the iodo-substrate, shorter reaction times or lower temperatures might be sufficient.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous MgSO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 6-aryl-imidazo[1,2-a]pyridine derivative.
Visualizations
Suzuki Coupling Catalytic Cycle
References
Application Notes and Protocols for the Sonogashira Coupling of 6-Iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling of 6-Iodoimidazo[1,2-a]pyridine with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This methodology is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecules.[4][5] The imidazo[1,2-a]pyridine scaffold is a privileged structure found in many biologically active compounds, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl groups, facilitating the exploration of new chemical space in drug discovery.
While a specific protocol for this compound is not widely published, this document outlines a general and robust procedure adapted from established methods for the Sonogashira coupling of other iodo-N-heterocycles.[4][6][7]
Reaction Principle and Mechanism
The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.[2]
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and the undesired homocoupling of the terminal alkyne (Glaser coupling).[6]
-
The use of anhydrous and degassed solvents and reagents is crucial for optimal results and reproducibility.[6]
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])[2][6]
-
Copper(I) iodide (CuI)[6]
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous and degassed)[6]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), degassed)[6]
General Procedure for Sonogashira Coupling:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and Copper(I) iodide (CuI, 0.1 equiv.).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the anhydrous and degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature. The high reactivity of the carbon-iodine bond generally allows the reaction to proceed at mild temperatures.[1] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynyl-imidazo[1,2-a]pyridine.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of various iodo-pyridines with phenylacetylene, which can be considered representative for the reaction with this compound.
| Entry | Iodo-Pyridine Substrate | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-iodopyridine | PdCl₂(PPh₃)₂ (5) | - | - | Ionic Liquid | - | - | 93[7] |
| 2 | 2-Chloro-5-iodopyridine | PdCl₂(PPh₃)₂ (5) | - | - | Ionic Liquid | - | - | 72[7] |
| 3 | 3-Fluoro-4-iodopyridine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 4 | ~85-95 |
| 4 | 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 3 | ~85[6] |
*Estimated yields based on similar reactions reported in the literature.
Mandatory Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and marketed pharmaceuticals. Its unique structural and electronic properties make it a valuable core for the development of new therapeutic agents. The functionalization of this scaffold is crucial for modulating its pharmacological profile, and palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-iodoimidazo[1,2-a]pyridine, a key intermediate for the synthesis of diverse derivatives. The protocols for Suzuki-Miyaura, Sonogashira, and aminocarbonylation reactions are presented, offering a robust platform for the generation of novel imidazo[1,2-a]pyridine-based molecules for drug discovery and development.
General Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of this compound. The specific reagents and conditions will vary depending on the desired coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures. Microwave-assisted conditions can significantly accelerate the reaction, leading to high yields in shorter timeframes.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for 6-halogenoimidazo[1,2-a]pyridines and is directly applicable to the 6-iodo analog.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Add a mixture of DME and water (4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-20 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-imidazo[1,2-a]pyridine.
Quantitative Data:
The following table presents representative yields for the Suzuki-Miyaura coupling of 6-bromo- and 6-chloroimidazo[1,2-a]pyridines with various arylboronic acids under microwave irradiation. Similar high yields are expected for the more reactive 6-iodo analog.
| Entry | Halogen (X) | Arylboronic Acid | Product | Yield (%) |
| 1 | Br | Phenylboronic acid | 6-Phenyl-imidazo[1,2-a]pyridine | 95 |
| 2 | Br | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-imidazo[1,2-a]pyridine | 92 |
| 3 | Br | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-imidazo[1,2-a]pyridine | 89 |
| 4 | Cl | Phenylboronic acid | 6-Phenyl-imidazo[1,2-a]pyridine | 90 |
| 5 | Cl | 4-Methylphenylboronic acid | 6-(4-Methylphenyl)-imidazo[1,2-a]pyridine | 88 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful method for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of 7-iodo- and 8-iodoimidazo[1,2-a]pyridine derivatives.[1]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.2 equivalents)
-
Triethylamine (Et₃N) (5.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere, add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.2 mmol), and Et₃N (5.0 mmol).
-
Heat the reaction mixture at 90 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-imidazo[1,2-a]pyridine.
Quantitative Data:
The following table shows representative yields for the Sonogashira coupling of related iodo-imidazo[1,2-a]pyridines, suggesting the expected outcomes for the 6-iodo isomer.[1]
| Entry | Substrate | Terminal Alkyne | Product | Yield (%) |
| 1 | 7-Iodo-2-phenylimidazo[1,2-a]pyridine | Phenylacetylene | 2-Phenyl-7-(phenylethynyl)imidazo[1,2-a]pyridine | 71 |
| 2 | 8-Iodo-2-phenylimidazo[1,2-a]pyridine | Phenylacetylene | 2-Phenyl-8-(phenylethynyl)imidazo[1,2-a]pyridine | 60 |
Aminocarbonylation
Aminocarbonylation is a palladium-catalyzed reaction that introduces a carboxamide functional group onto an aryl halide using carbon monoxide and an amine. This reaction provides a direct route to amide derivatives, which are prevalent in pharmaceuticals. Depending on the reaction conditions, both amides and α-ketoamides can be selectively synthesized.[2]
Experimental Protocol: Aminocarbonylation
This protocol is based on the aminocarbonylation of this compound.[2]
Reaction Scheme:
Caption: Aminocarbonylation of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine) (2.5 equivalents)
-
Palladium catalyst (e.g., SILP-Pd or other suitable Pd source)
-
Base (e.g., Et₃N or DBU) (1.25 equivalents)
-
Solvent (e.g., DMF or Toluene)
-
Carbon monoxide (CO) gas
-
High-pressure autoclave
-
Standard laboratory glassware and purification equipment
Procedure for Amide Synthesis:
-
In a high-pressure autoclave, combine this compound (0.2 mmol), the amine (0.5 mmol), DBU (0.25 mmol), and the palladium catalyst.
-
Add toluene (2 mL) as the solvent.
-
Pressurize the autoclave with carbon monoxide to 5 bar.
-
Heat the reaction mixture to 120 °C and stir for 7 hours.
-
After cooling and carefully venting the CO, concentrate the reaction mixture.
-
Purify the crude product by column chromatography to yield the desired 6-carboxamido-imidazo[1,2-a]pyridine.
Procedure for α-Ketoamide Synthesis:
-
In a high-pressure autoclave, combine this compound (0.2 mmol), the amine (0.5 mmol), Et₃N (0.25 mmol), and the palladium catalyst.
-
Add DMF (2 mL) as the solvent.
-
Pressurize the autoclave with carbon monoxide to 30 bar.
-
Heat the reaction mixture to 100 °C and stir for 7 hours.
-
After cooling and carefully venting the CO, concentrate the reaction mixture.
-
Purify the crude product by column chromatography to yield the desired 6-(2-oxo-2-aminoacetyl)imidazo[1,2-a]pyridine.
Quantitative Data:
The following table summarizes the results for the aminocarbonylation of this compound with various amines under different conditions.[2]
| Entry | Amine | Method | Product | Yield (%) |
| 1 | Morpholine | B | N-(imidazo[1,2-a]pyridin-6-ylcarbonyl)morpholine | 75 |
| 2 | Piperidine | B | (Imidazo[1,2-a]pyridin-6-yl)(piperidin-1-yl)methanone | 78 |
| 3 | Aniline | B | N-Phenyl-imidazo[1,2-a]pyridine-6-carboxamide | 65 |
| 4 | Morpholine | A | 1-(Imidazo[1,2-a]pyridin-6-yl)-2-morpholinoethane-1,2-dione | 99 |
| 5 | Piperidine | A | 1-(Imidazo[1,2-a]pyridin-6-yl)-2-(piperidin-1-yl)ethane-1,2-dione | 99 |
Method A: Et₃N, DMF, 100 °C, 30 bar CO. Method B: DBU, Toluene, 120 °C, 5 bar CO.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse range of derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Sonogashira, and aminocarbonylation reactions offer reliable and efficient methods for the construction of novel C-C and C-N bonds at the 6-position of the imidazo[1,2-a]pyridine core. These methodologies are highly valuable for medicinal chemists and drug development professionals in the exploration of new chemical space and the generation of potential drug candidates. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent screening, may be necessary for specific substrates to achieve optimal results.
References
- 1. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Probes using 6-Iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes derived from the versatile 6-iodoimidazo[1,2-a]pyridine scaffold. This class of heterocyclic compounds has garnered significant attention due to its favorable photophysical properties, including strong fluorescence and good photostability, making them excellent candidates for bioimaging and sensing applications.
The imidazo[1,2-a]pyridine core possesses a π-conjugated bicyclic structure that is the basis of its fluorescence.[1] The introduction of a halogen, such as iodine, at the 6-position provides a reactive handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the facile introduction of a wide variety of aryl or heteroaryl substituents, enabling the fine-tuning of the probe's photophysical and biological properties.[4]
Substituents play a critical role in modulating the fluorescence of imidazo[1,2-a]pyridine derivatives. Electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can lead to less intense emissions.[1][5] This tunability makes it possible to develop probes with a range of emission wavelengths, from the blue to the violet region of the spectrum.[1] Furthermore, specific structural modifications can lead to desirable properties such as large Stokes shifts, two-photon absorption, and aggregation-induced emission (AIE), expanding their utility in advanced imaging techniques.[5][6]
The applications of these fluorescent probes are diverse and impactful. They have been successfully employed for imaging subcellular organelles like mitochondria, detecting metal ions such as Fe³⁺ and Hg²⁺, and sensing reactive oxygen species like hydrogen peroxide (H₂O₂).[6][7][8] Their ability to visualize dynamic processes in living cells makes them invaluable tools in cancer research, drug discovery, and the study of cellular signaling pathways.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound core structure.
Materials:
-
2-Amino-5-iodopyridine
-
Chloroacetaldehyde (50% solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-iodopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Slowly add chloroacetaldehyde (1.5 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in a mixture of water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: Synthesis of a Fluorescent Probe via Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of this compound with a boronic acid derivative to generate a fluorescent probe.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-(N,N-dimethylamino)phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add potassium carbonate, followed by a 3:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired fluorescent probe.
Data Presentation
Table 1: Photophysical Properties of Representative Imidazo[1,2-a]pyridine-Based Fluorescent Probes
| Probe/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent | Reference |
| Phenyl-substituted | 250-254 | 411-452 | 0.22-0.61 | ~161-202 | Various | [1][5] |
| Naphthyl-substituted | ~325 | ~420 | >0.5 | ~95 | DMSO | [5] |
| Donor-Acceptor Type | Not specified | Not specified | 0.2-0.7 | Not specified | Various | [5] |
| H₂O₂ Probe (B2) | ~350 | ~520 | Not specified | ~170 | PBS | [6] |
| Hg²⁺ Probe (Rh-Ip-Hy) | ~560 | ~585 | Not specified | ~25 | Aqueous | [8] |
Visualizations
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
The Strategic Utility of 6-Iodoimidazo[1,2-a]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 6-iodoimidazo[1,2-a]pyridine stands out as a versatile and strategically important building block for the synthesis of novel drug candidates. Its iodine substituent serves as a convenient handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities at the 6-position. This allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for drug discovery.
Application Notes
The this compound scaffold has been instrumental in the development of potent inhibitors targeting various biological pathways implicated in cancer and other diseases. The introduction of aryl, heteroaryl, and amino moieties at the 6-position has proven to be a fruitful strategy for enhancing biological activity.
Anticancer Applications:
Derivatives of this compound have demonstrated significant potential as anticancer agents. By serving as a key intermediate, it has enabled the synthesis of compounds that inhibit critical signaling pathways involved in tumor growth and survival, such as the PI3K/Akt pathway. Furthermore, some 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in cancer cells.
Kinase Inhibition:
The imidazo[1,2-a]pyridine core is a well-established scaffold for the design of kinase inhibitors. The 6-position, in particular, has been explored to achieve selectivity and potency against various kinases. For instance, coupling of the this compound core with other heterocyclic systems, such as quinazolines, has yielded potent inhibitors of PI3Kα with nanomolar efficacy.[1][2]
Data Presentation: Bioactivity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro biological activities of representative 6-substituted imidazo[1,2-a]pyridine derivatives.
Table 1: Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as PI3Kα Inhibitors [1][2]
| Compound | R Group | PI3Kα IC50 (nM) | HCC827 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 10c | 4-Fluorobenzylamino | - | 0.23 | 0.58 | 0.31 |
| 10e | 3-Methylbenzylamino | - | 0.18 | 0.45 | 0.25 |
| 10h | Pyridin-2-ylmethylamino | - | 0.15 | 0.39 | 0.21 |
| 10i | 2-Fluorobenzylamino | - | 0.11 | 0.29 | 0.16 |
| 13k | - | 1.94 | 0.09 | 0.25 | 0.13 |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives [3][4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 12b | Hep-2 | 11 |
| 12b | HepG2 | 13 |
| 12b | MCF-7 | 11 |
| 12b | A375 | 11 |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound.
Materials:
-
5-Iodo-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-iodo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and add sodium bicarbonate (2.0 eq).
-
Reflux the mixture for an additional 12 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Microwave synthesizer
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave synthesizer at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-aryl-imidazo[1,2-a]pyridine derivative.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene, followed by this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 6-amino-imidazo[1,2-a]pyridine derivative.
Mandatory Visualizations
Experimental Workflow: Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
Caption: Synthetic routes to 6-substituted imidazo[1,2-a]pyridines.
Signaling Pathway: PI3K/Akt Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
Signaling Pathway: Induction of Apoptosis
Caption: Caspase-dependent apoptosis induction.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for C-N Bond Formation Using 6-Iodoimidazo[1,2-a]pyridine
Application Notes for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and development candidates. The formation of a carbon-nitrogen (C-N) bond at the 6-position of this heterocyclic system is a critical step in the synthesis of a diverse array of biologically active molecules. This document provides a detailed protocol for the C-N cross-coupling of 6-iodoimidazo[1,2-a]pyridine with various amine nucleophiles, primarily focusing on the widely applicable Buchwald-Hartwig amination.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[1] Its broad substrate scope and functional group tolerance make it an ideal choice for the late-stage functionalization of complex molecules in drug discovery programs. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide (in this case, this compound) with a primary or secondary amine.[2][3]
Key considerations for a successful coupling reaction include the choice of catalyst, ligand, base, and solvent. The reactivity of the amine nucleophile also plays a significant role in the reaction outcome. While direct protocols for this compound are not abundantly available in the literature, the following protocol is based on established methods for the amination of similar iodo- and bromo-heterocycles.[4][5]
Experimental Protocols
This section details a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a representative amine.
General Procedure for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Amine (aliphatic or aromatic, primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand like BrettPhos)
-
Base (e.g., cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu), or potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating block/oil bath
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for the specified time (4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 6-aminoimidazo[1,2-a]pyridine derivative.
Data Presentation
The following table summarizes expected yields and reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. The data is generalized from typical outcomes for similar heterocyclic systems.
| Entry | Amine Type | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Primary Aliphatic Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-18 | 70-90 |
| 2 | Secondary Aliphatic Amine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 90-110 | 8-16 | 65-85 |
| 3 | Primary Arylamine (Aniline) | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 110 | 16-24 | 60-80 |
| 4 | Secondary Arylamine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110-120 | 18-24 | 50-75 |
| 5 | Heterocyclic Amine (e.g., Morpholine) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-18 | 75-95 |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig C-N cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: 6-Iodoimidazo[1,2-a]pyridine in Materials Science
APN-001
Introduction
Imidazo[1,2-a]pyridine is a fused heterocyclic scaffold recognized for its versatile applications in medicinal chemistry and, increasingly, in materials science.[1][2] Its rigid, π-conjugated bicyclic structure imparts desirable photophysical properties, making its derivatives excellent candidates for advanced functional materials.[3] The presence of an iodine atom at the 6-position serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to tailor the molecule's electronic and physical properties.
This document outlines the application of 6-Iodoimidazo[1,2-a]pyridine as a foundational building block for synthesizing fluorescent materials for use in Organic Light-Emitting Diodes (OLEDs).
Core Application: Emitters for Organic Light-Emitting Diodes (OLEDs)
Derivatives of the imidazo[1,2-a]pyridine core are highly effective as light-emitting layers in OLEDs.[4] Their tunable fluorescence, high quantum yields, and good thermal stability allow for the creation of efficient and stable devices.[3][5] Specifically, these materials have been successfully employed as emitters for deep-blue, cyan, and orange light.[4][5] The 6-iodo precursor is crucial for introducing various substituents that can tune the emission color, enhance quantum efficiency, and improve device performance.
Key Performance Data of Imidazo[1,2-a]pyridine-based OLEDs
The following tables summarize the performance of various OLEDs that utilize emitters derived from the imidazo[1,2-a]pyridine scaffold.
Table 1: Performance of Non-Doped Cyan and Orange OLEDs [4]
| Emitter | Emission Color | Max. Luminance (Cd m⁻²) | External Quantum Efficiency (EQE) | CIE Coordinates (x, y) |
| GBY-17 | Cyan | 4420 | 15.6% | (0.23, 0.42) |
| GBY-18 | Orange | 2740 | 10.9% | (0.59, 0.38) |
Table 2: Performance of Deep-Blue Fluorescent OLEDs [5][6]
| Emitter System | Max. EQE | EQE @ 10000 cd m⁻² | CIE Coordinates (x, y) |
| IP-PPI (Non-doped) | 4.85% | 4.85% | (0.153, 0.097) |
| IP-DPPI (Non-doped) | 4.74% | 4.74% | (0.154, 0.114) |
| IP-PPI (40 wt% doped) | 5.23% | 5.23% | (0.154, 0.077) |
| IP-DPPI (20 wt% doped) | 6.13% | 5.07% | (0.153, 0.078) |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes a general method for synthesizing the 6-iodo-imidazo[1,2-a]pyridine core, which serves as the primary building block for more complex emitters. The synthesis is typically achieved through the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone.
Materials:
-
5-Iodo-2-aminopyridine
-
Chloroacetaldehyde (50% wt. solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 5-iodo-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Slowly add chloroacetaldehyde (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Workflow for the synthesis of the this compound precursor.
Protocol 2: Fabrication of a Non-Doped OLED Device
This protocol outlines a general procedure for fabricating a multi-layer OLED device using a vacuum thermal evaporation process with an imidazo[1,2-a]pyridine derivative as the emitting layer (EML).
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emitting Layer (EML): Imidazo[1,2-a]pyridine derivative
-
Electron Transport Layer (ETL): e.g., TmPyPB
-
Electron Injection Layer (EIL): e.g., LiF
-
-
Metal for cathode: Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning station (Deionized water, acetone, isopropanol)
-
UV-Ozone or Plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO surface. Typical deposition rates and thicknesses are:
-
HIL (e.g., HAT-CN): 1 Å/s, 10 nm thickness
-
HTL (e.g., TAPC): 1 Å/s, 40 nm thickness
-
EML (Imidazo[1,2-a]pyridine derivative): 1 Å/s, 20 nm thickness
-
ETL (e.g., TmPyPB): 1 Å/s, 40 nm thickness
-
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF) at a rate of 0.1 Å/s to a thickness of 1 nm.
-
Deposit the Aluminum (Al) cathode at a rate of 2-3 Å/s to a thickness of 100 nm.
-
-
Encapsulation and Testing:
-
Remove the completed device from the vacuum chamber.
-
Encapsulate the device using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the device.
-
Caption: General workflow for the fabrication of a multi-layer OLED device.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C6 Position of Imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the C6 position of the imidazo[1,2-a]pyridine scaffold. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, appearing in numerous clinically used drugs and late-stage drug candidates.[1][2][3][4][5][6][7][8][9][10][11][12][13] Functionalization at the C6 position is a key strategy for modulating the pharmacological properties, including potency, selectivity, and pharmacokinetic profiles, of these molecules. This document details established protocols for various transformations at the C6 position, including palladium-catalyzed cross-coupling reactions and multicomponent reactions.
Introduction to C6-Functionalization Strategies
The imidazo[1,2-a]pyridine core can be functionalized at various positions, with the C3 position being the most electronically rich and, therefore, the most common site for electrophilic substitution.[12] However, modification at the C6 position is crucial for extending the structural diversity and exploring new chemical space for drug discovery. The primary strategies for C6 functionalization rely on the use of a pre-functionalized starting material, typically a 6-halo-imidazo[1,2-a]pyridine (e.g., 6-bromo- or 6-iodo-imidazo[1,2-a]pyridine), which can then undergo a variety of transition-metal-catalyzed cross-coupling reactions. Additionally, multicomponent reactions offer a convergent and efficient approach to construct the imidazo[1,2-a]pyridine core with concomitant C6-substitution.
Core Synthesis of a Key Intermediate: 6-Bromo-imidazo[1,2-a]pyridine
A versatile starting material for many C6-functionalization reactions is 6-bromo-imidazo[1,2-a]pyridine. Below is a typical protocol for its synthesis.
Protocol 1: Synthesis of 6-Bromo-imidazo[1,2-a]pyridine
This protocol describes the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde.
Materials:
-
2-Amino-5-bromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine in a suitable solvent such as water or ethanol.
-
Add a 40% aqueous solution of chloroacetaldehyde to the reaction mixture.
-
Add an alkali, such as sodium bicarbonate, to the mixture.
-
Stir the reaction mixture at a temperature between 25-50 °C for 2 to 24 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/n-hexane) to afford pure 6-bromo-imidazo[1,2-a]pyridine.
Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Starting from 6-bromo- or 6-iodo-imidazo[1,2-a]pyridine, a variety of functional groups can be introduced at the C6 position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the arylation, heteroarylation, and vinylation of the C6 position.
This protocol outlines a typical procedure for the coupling of a 6-halo-imidazo[1,2-a]pyridine with a boronic acid or ester.
Materials:
-
6-Bromo- or 6-iodo-imidazo[1,2-a]pyridine
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
Procedure:
-
To a reaction vessel, add the 6-halo-imidazo[1,2-a]pyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (0.02-0.10 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent to the vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling at C6
| Entry | 6-Halo-Imidazo[1,2-a]pyridine | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-2-phenyl-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 6-Iodo-imidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 6-Bromo-imidazo[1,2-a]pyridine | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 16 | 78 |
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling enables the introduction of alkyne moieties at the C6 position, which are valuable handles for further transformations.
This protocol describes the coupling of a 6-halo-imidazo[1,2-a]pyridine with a terminal alkyne.
Materials:
-
6-Bromo- or 6-iodo-imidazo[1,2-a]pyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 6-halo-imidazo[1,2-a]pyridine (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the copper(I) salt (0.02-0.10 equiv).
-
Add the degassed solvent, followed by the base and the terminal alkyne (1.2-2.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling at C6
| Entry | 6-Halo-Imidazo[1,2-a]pyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Iodo-imidazo[1,2-a]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 6 | 85 |
| 2 | 6-Bromo-imidazo[1,2-a]pyridine | 1-Heptyne | Pd(OAc)₂/PPh₃/CuI | DIPEA | DMF | 50 | 12 | 75 |
| 3 | 6-Iodo-2-methyl-imidazo[1,2-a]pyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 4 | 90 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of 6-amino-imidazo[1,2-a]pyridine derivatives.
This protocol outlines the coupling of a 6-halo-imidazo[1,2-a]pyridine with a primary or secondary amine.
Materials:
-
6-Bromo- or 6-iodo-imidazo[1,2-a]pyridine
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 6-halo-imidazo[1,2-a]pyridine (1.0 equiv), the amine (1.1-1.5 equiv), the palladium precatalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (1.5-2.5 equiv) to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture at 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination at C6
| Entry | 6-Halo-Imidazo[1,2-a]pyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-imidazo[1,2-a]pyridine | Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 16 | 88 |
| 2 | 6-Iodo-imidazo[1,2-a]pyridine | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 76 |
| 3 | 6-Bromo-2-methyl-imidazo[1,2-a]pyridine | Benzylamine | Pd₂(dba)₃/RuPhos | K₂CO₃ | Toluene | 100 | 18 | 82 |
Multicomponent Reactions for C6-Substituted Imidazo[1,2-a]pyridines
Multicomponent reactions (MCRs) provide a highly efficient and atom-economical route to complex molecules in a single step. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines, and by using a 5-substituted-2-aminopyridine, C6-functionalized products can be obtained.[1][2]
Protocol 5: Groebke-Blackburn-Bienaymé Reaction
This protocol describes the synthesis of a C6-substituted 3-aminoimidazo[1,2-a]pyridine.[1][2]
Materials:
-
5-Substituted-2-aminopyridine (e.g., 2-amino-5-bromopyridine)
-
Aldehyde
-
Isocyanide
-
Catalyst (e.g., Sc(OTf)₃, NH₄Cl)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
To a solution of the 5-substituted-2-aminopyridine (1.0 equiv) and the aldehyde (1.0 equiv) in the solvent, add the catalyst (0.1-0.2 equiv).
-
Stir the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Add the isocyanide (1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C6-substituted 3-aminoimidazo[1,2-a]pyridine.[1][2]
Quantitative Data for Groebke-Blackburn-Bienaymé Reaction
| Entry | 5-Substituted-2-aminopyridine | Aldehyde | Isocyanide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-chloropyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | Methanol | RT | 12 | 85 |
| 2 | 2-Amino-5-bromopyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | NH₄Cl | Ethanol | RT | 24 | 78 |
| 3 | 2-Amino-5-methylpyridine | Isobutyraldehyde | Benzyl isocyanide | Sc(OTf)₃ | Methanol | 50 | 8 | 82 |
Visualizations
General Workflow for C6 Functionalization
Caption: General workflow for C6 functionalization of imidazo[1,2-a]pyridine.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Logical Flow of a Multicomponent Reaction (GBBR)
Caption: Logical flow of the Groebke-Blackburn-Bienaymé reaction.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Kinase Inhibitors from 6-Iodoimidazo[1,2-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel kinase inhibitors derived from the 6-iodoimidazo[1,2-a]pyridine scaffold. This versatile starting material allows for the introduction of a wide range of substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors. The protocols outlined below cover the synthesis of the this compound core, its derivatization via Suzuki-Miyaura cross-coupling, and the subsequent biological evaluation of the synthesized compounds.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to engage in key interactions with the hinge region of kinases makes it an attractive starting point for the design of ATP-competitive inhibitors. The strategic placement of an iodine atom at the 6-position provides a versatile handle for introducing chemical diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core structure to optimize potency and selectivity against various kinase targets implicated in diseases such as cancer and inflammatory disorders.
Data Presentation
The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against several key kinase targets.
Table 1: Inhibitory Activity of 6-Aryl-Imidazo[1,2-a]pyridine Derivatives against Various Kinases
| Compound ID | R Group (at C6-position) | Kinase Target | IC50 (nM) | Reference |
| 1a | 4-methoxyphenyl | PI3Kα | 150 | [1] |
| 1b | 3,4-dimethoxyphenyl | PI3Kα | 120 | [1] |
| 1c | 4-(dimethylamino)phenyl | PI3Kα | 98 | [1] |
| 2a | Phenyl | DYRK1A | 2600 | [2] |
| 2b | 4-hydroxyphenyl | DYRK1A | 1500 | [2] |
| 2c | 3-hydroxyphenyl | DYRK1A | 1800 | [2] |
| 3a | Phenyl | CLK1 | 700 | [2] |
| 3b | 4-hydroxyphenyl | CLK1 | 500 | [2] |
| 3c | 3-hydroxyphenyl | CLK1 | 600 | [2] |
| 4a | 4-(methylsulfonyl)phenyl | FLT3 | 43.82 | [3] |
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4] |
| 12b | HepG2 (Liver Cancer) | 13 | [5][6] |
| 12b | MCF-7 (Breast Cancer) | 11 | [5][6] |
| 12b | A375 (Melanoma) | 11 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine
This protocol describes the synthesis of the key intermediate, 6-iodo-2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-Amino-5-iodopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-iodopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq).
-
Stir the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and add sodium bicarbonate (2.0 eq).
-
Stir the mixture at reflux for an additional 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford 6-iodo-2-phenylimidazo[1,2-a]pyridine.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-Aryl-imidazo[1,2-a]pyridine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
6-Iodo-2-substituted-imidazo[1,2-a]pyridine
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, combine 6-iodo-2-substituted-imidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the desired 6-aryl-imidazo[1,2-a]pyridine derivative.
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method to determine the IC50 value of a compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the kinase stock in kinase buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the antiproliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO and serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for novel kinase inhibitors.
Caption: The PI3K/AKT signaling pathway.
Caption: The ASK1 signaling pathway.
Caption: The DYRK1A and CLK1 signaling pathways.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Derivatization of 6-Iodoimidazo[1,2-a]pyridine for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure renowned for its broad spectrum of pharmacological activities. Derivatives of this core are found in numerous clinically used drugs and are actively investigated for anticancer, antibacterial, anti-inflammatory, and antiviral properties. The strategic functionalization of the imidazo[1,2-a]pyridine ring is crucial for modulating its biological activity. 6-Iodoimidazo[1,2-a]pyridine serves as a versatile and key intermediate for generating diverse chemical libraries. The iodine atom at the C-6 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
This document provides detailed protocols for the synthesis and derivatization of this compound and subsequent high-throughput screening protocols to evaluate the anticancer and antibacterial potential of the synthesized compounds.
Part 1: Synthesis and Derivatization Protocols
Protocol 1.1: Synthesis of this compound (Starting Material)
This protocol describes the synthesis of the key intermediate, this compound, via the condensation of 5-iodo-2-aminopyridine with chloroacetaldehyde.[1]
Materials:
-
5-Iodo-2-aminopyridine
-
Chloroacetaldehyde (50% wt. solution in water)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel
Procedure:
-
To a solution of 5-iodo-2-aminopyridine (1.0 eq) in ethanol (10 mL/mmol), add chloroacetaldehyde (1.2 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 1.2: Parallel Derivatization via Palladium-Catalyzed Cross-Coupling
The following sub-protocols outline general procedures for derivatizing the 6-iodo-imidazo[1,2-a]pyridine core. These reactions are amenable to parallel synthesis to rapidly generate a library of compounds. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
This reaction introduces aryl or heteroaryl substituents.[2][3]
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DME)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the mixture to 80-100°C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
This reaction introduces alkyne functionalities.[4][5][6]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 eq)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, the amine base, and finally the terminal alkyne.
-
Stir the reaction at room temperature to 60°C for 4-12 hours until TLC indicates completion.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
This reaction introduces primary or secondary amine substituents.[7][8][9]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Add the amine and seal the vessel.
-
Heat the mixture to 80-110°C for 12-24 hours.
-
After cooling, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent, dry, concentrate, and purify the product by column chromatography.
Data Presentation: Synthesis Results
The following table summarizes representative, hypothetical yields for the derivatization of this compound using the protocols described above.
Table 1: Summary of Derivatization of this compound
| Compound ID | Reaction Type | Reagent | Yield (%) |
| IMP-S1 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 85 |
| IMP-S2 | Suzuki-Miyaura | Pyridine-3-boronic acid | 72 |
| IMP-C1 | Sonogashira | Phenylacetylene | 91 |
| IMP-C2 | Sonogashira | 1-Hexyne | 88 |
| IMP-B1 | Buchwald-Hartwig | Morpholine | 78 |
| IMP-B2 | Buchwald-Hartwig | Aniline | 65 |
Part 2: Biological Screening Protocols
Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[10][11] It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells into a purple formazan product.[10][12]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized imidazo[1,2-a]pyridine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (e.g., DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2.2: In Vitro Antibacterial Activity (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]
Data Presentation: Biological Screening Results
The following tables summarize hypothetical but representative biological activity data for the synthesized derivatives.
Table 2: Anticancer Activity (IC₅₀ in µM) of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| IMP-S1 | 8.5 | 12.3 | 15.1 |
| IMP-S2 | 2.1 | 5.4 | 7.8 |
| IMP-C1 | > 50 | > 50 | > 50 |
| IMP-C2 | 25.6 | 33.1 | 41.2 |
| IMP-B1 | 1.5 | 3.2 | 4.9 |
| IMP-B2 | 0.8 | 1.9 | 2.5 |
| Doxorubicin | 0.2 | 0.5 | 0.4 |
Table 3: Antibacterial Activity (MIC in µg/mL) of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| IMP-S1 | 16 | 64 |
| IMP-S2 | 8 | 32 |
| IMP-C1 | > 128 | > 128 |
| IMP-C2 | 64 | > 128 |
| IMP-B1 | 4 | 16 |
| IMP-B2 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Before you continue to YouTube [consent.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 6-iodoimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling of 6-iodoimidazo[1,2-a]pyridine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Q1: My reaction shows low to no conversion of the this compound starting material. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors. Given that aryl iodides are generally highly reactive in Suzuki couplings, the issue often lies with the catalyst, base, or reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is central to the reaction. Ensure your catalyst is fresh and has been stored under an inert atmosphere to prevent deactivation. For this substrate, Pd(PPh3)4 is a commonly used and effective catalyst. If you suspect catalyst deactivation, consider using a fresh batch or a different palladium source like Pd(dppf)Cl2.
-
Suboptimal Base: The choice and quality of the base are critical. For the imidazo[1,2-a]pyridine scaffold, moderately strong inorganic bases are generally effective. Ensure the base is finely powdered and anhydrous. If you are using a carbonate base like K2CO3 or Na2CO3, consider switching to a stronger base like K3PO4 or Cs2CO3, which can be particularly effective for challenging couplings.
-
Inadequate Solvent and Temperature: The solvent must solubilize all reactants to a reasonable extent. A mixture of a non-polar solvent like 1,4-dioxane or toluene with a polar protic solvent like ethanol or water is often used to dissolve both the organic substrates and the inorganic base. Insufficient temperature can lead to slow reaction rates. For this compound, a reaction temperature in the range of 80-120°C is typically required. Microwave irradiation can significantly accelerate the reaction and improve yields.
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of side products is a common issue in Suzuki couplings. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. The "freeze-pump-thaw" method is highly effective for degassing.
-
Dehalogenation of this compound: The replacement of the iodine atom with a hydrogen atom can occur, especially at higher temperatures and with longer reaction times. This can be minimized by:
-
Optimizing Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Choice of Base and Solvent: Some bases and solvents can act as hydride sources. Using aprotic solvents and ensuring the purity of your reagents can help mitigate this issue.
-
-
Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water. To minimize this:
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Consider using boronic esters (e.g., pinacol esters), which are more stable to protodeboronation.
-
Q3: The reaction works with simple arylboronic acids, but the yield is poor with electron-deficient or sterically hindered boronic acids. What modifications should I try?
A3: Electron-deficient and sterically hindered coupling partners can be challenging. Here are some strategies to improve yields:
-
Catalyst and Ligand Selection: For challenging substrates, more sophisticated catalyst systems may be required. Consider using catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Stronger Base: As mentioned earlier, switching to a stronger base like K3PO4 or Cs2CO3 can often improve the efficiency of the transmetalation step with less reactive boronic acids.
-
Higher Temperature/Microwave Irradiation: Increasing the reaction temperature or using microwave irradiation can provide the necessary energy to overcome the higher activation barriers associated with these challenging substrates.
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of 6-halogenoimidazo[1,2-a]pyridines. While specific data for the 6-iodo derivative is limited in the literature, the conditions for 6-bromo and 6-chloro analogs provide a strong starting point for optimization. Iodides are generally more reactive than bromides and chlorides, so similar or milder conditions are expected to be effective.
Table 1: Microwave-Assisted Suzuki Coupling of 6-Bromoimidazo[1,2-a]pyridine with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Time (min) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/Ethanol | 15 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/Ethanol | 15 | 95 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/Ethanol | 15 | 90 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/Ethanol | 20 | 85 |
Table 2: Microwave-Assisted Suzuki Coupling of 6-Chloroimidazo[1,2-a]pyridine with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Time (min) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/Ethanol | 20 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/Ethanol | 20 | 91 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/Ethanol | 25 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/Ethanol | 30 | 78 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of this compound:
-
Reagent Preparation: In a microwave process vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh3)4 (0.1 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and ethanol (or water) in a 4:1 ratio.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to the desired temperature (e.g., 120-150°C) for the specified time (typically 15-30 minutes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-a]pyridine.
Visualizations
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
Caption: Troubleshooting decision tree for optimizing the Suzuki coupling.
Technical Support Center: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-iodoimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Method A: Cyclization of a substituted aminopyridine. This approach involves the reaction of 5-iodo-2-aminopyridine with an α-halocarbonyl compound, such as chloroacetaldehyde. This is often a reliable method for controlling the position of the iodine atom.
-
Method B: Direct iodination of the imidazo[1,2-a]pyridine core. This involves the electrophilic substitution of an existing imidazo[1,2-a]pyridine ring. The regioselectivity of this reaction can be a challenge, often yielding a mixture of isomers.
Q2: What factors influence the regioselectivity of direct iodination of imidazo[1,2-a]pyridine?
A2: The position of iodination on the imidazo[1,2-a]pyridine ring is influenced by several factors:
-
Electronic effects: The electron density of the pyridine and imidazole rings dictates the preferred sites of electrophilic attack. The C3 position is generally the most nucleophilic, followed by the C5 and C7 positions.
-
Steric hindrance: Bulky substituents on the imidazo[1,2-a]pyridine core can block access to certain positions, thereby directing the iodine to less hindered sites.
-
Reaction conditions: The choice of iodinating agent, solvent, and temperature can significantly impact the regioselectivity of the reaction.
Q3: What are some common iodinating agents used for the synthesis of this compound?
A3: A variety of iodinating agents can be employed, each with its own advantages and disadvantages:
-
Molecular Iodine (I₂): Often used in combination with an oxidizing agent or a Lewis acid.
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle iodinating agent.
-
Iodine Monochloride (ICl): A more reactive and less selective iodinating agent.
-
Potassium Iodide (KI) with an oxidant: A greener option that generates iodine in situ.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Q: I am getting a very low yield, or no desired product at all. What could be the reasons and how can I improve it?
A: Low or no yield can stem from several factors. Here is a systematic troubleshooting approach:
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
-
Optimization: Ensure the reagents are of high purity and are added in the correct stoichiometry.
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting: The choice of solvent and temperature is critical. For the cyclization of 5-iodo-2-aminopyridine, ethanol is often a better solvent than acetonitrile, leading to higher yields.[1]
-
Optimization: Refer to the table below for a comparison of reaction conditions from various studies. Consider screening different solvents and temperatures to find the optimal conditions for your specific substrate.
-
-
Degradation of Starting Materials or Product:
-
Troubleshooting: Imidazo[1,2-a]pyridines can be sensitive to strong acids or bases. Ensure the reaction conditions are not too harsh. If using a strong acid or base, consider using a milder alternative or a buffered system.
-
Problem 2: Formation of Multiple Products and Poor Regioselectivity
Q: My reaction is producing a mixture of iodo-isomers. How can I improve the selectivity for the 6-iodo product?
A: Achieving high regioselectivity in the direct iodination of imidazo[1,2-a]pyridine can be challenging. Here are some strategies to improve it:
Potential Causes and Solutions:
-
Multiple Reactive Sites:
-
Troubleshooting: The C3 position of the imidazo[1,2-a]pyridine ring is often the most reactive towards electrophilic substitution. If your starting material is unsubstituted at C3, you will likely get a significant amount of the 3-iodo isomer.
-
Solution: If you require the 6-iodo isomer, the most reliable method is to start with 5-iodo-2-aminopyridine (Method A). This pre-installs the iodine at the desired position.
-
-
Reaction Conditions Favoring Multiple Isomers:
-
Troubleshooting: Harsh reaction conditions or highly reactive iodinating agents can lead to poor selectivity.
-
Optimization: Use a milder iodinating agent like N-Iodosuccinimide (NIS). Running the reaction at a lower temperature can also improve selectivity.
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my this compound. What are the best methods?
A: Purification can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts.
Purification Strategies:
-
Column Chromatography:
-
Method: Silica gel column chromatography is the most common method for separating isomers and other impurities.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization:
-
Method: If the product is a solid and has a reasonable level of purity after initial workup, recrystallization can be an effective purification technique.
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of imidazo[1,2-a]pyridines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Experimental Protocols
Synthesis of this compound from 5-Iodo-2-aminopyridine
This protocol is adapted from a published procedure.[1]
-
Reaction Setup: To a solution of 5-iodo-2-aminopyridine (1.0 mmol) in ethanol (10 mL), add chloroacetaldehyde (1.2 mmol, 50% aqueous solution).
-
Reaction: Stir the mixture at reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
Table 1: Comparison of Synthetic Methods for Iodoimidazo[1,2-a]pyridines
| Starting Material | Iodinating Agent/Reagent | Solvent | Temperature | Yield (%) | Reference |
| 5-Iodo-2-aminopyridine | Chloroacetaldehyde | Ethanol | Reflux | 91 | [1] |
| Imidazo[1,2-a]pyridine | I₂ / TBHP | Ethanol | Ultrasound | 90 (for 3-iodo) | [2] |
| Imidazo[1,2-a]pyridine | NIS | Acetonitrile | Room Temp. | Varies | - |
| 2-Aminopyridine, Aldehyde, Isocyanide | Iodine (catalyst) | Water | Room Temp. | up to 96 | [3][4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
Caption: Factors influencing the regioselectivity of iodination.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Iodoimidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-iodoimidazo[1,2-a]pyridine derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing a low yield of my this compound derivative after synthesis and initial work-up. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from incomplete reaction or suboptimal synthesis conditions. The synthesis of iodoimidazo[1,2-a]pyridines, often achieved by the condensation of iodo-2-aminopyridines with chloroacetaldehyde, can be optimized.[1] For instance, changing the reaction solvent from acetonitrile to ethanol has been shown to considerably increase yields to as high as 84-91%.[1]
To troubleshoot low yields, consider the following:
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Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) before starting the work-up.
-
Solvent Choice: The choice of solvent can be critical. For example, while toluene is a common solvent, some aniline derivatives of this compound have low solubility, which can hinder product separation and reduce yield. In such cases, a solvent like DMF might be more suitable.[1]
-
Reaction Conditions: Review the reaction temperature, time, and reagent stoichiometry to ensure they are optimized for your specific derivative.
Question 2: My purified this compound derivative shows persistent impurities in the NMR spectrum. What are the likely impurities and how can I remove them?
Answer: Common impurities in the synthesis of imidazo[1,2-a]pyridine derivatives include unreacted starting materials (e.g., 2-aminopyridines), byproducts from side reactions, and residual solvents used during synthesis and purification.
A systematic approach to identifying and removing these impurities is recommended:
-
Identify the Impurity: Compare the NMR spectrum of your product with the spectra of the starting materials. Common solvent peaks are well-documented and should be checked against standard reference tables.
-
Optimize Purification: Column chromatography is a common and effective method for purifying these derivatives.[2] Experiment with different solvent systems (e.g., gradients of petroleum ether and ethyl acetate) to improve separation.[2] If your compound is a solid, recrystallization from a suitable solvent, such as methanol, can be an effective final purification step.[3]
Question 3: I am struggling with the column chromatography purification of my this compound derivative. The compound is either not moving from the baseline or running with the solvent front. How can I optimize my chromatography conditions?
Answer: Column chromatography performance is highly dependent on the choice of the stationary phase (typically silica gel) and the mobile phase.
Here is a logical workflow to troubleshoot and optimize your column chromatography:
Caption: A logical workflow for optimizing column chromatography.
Question 4: I am observing significant peak tailing during the HPLC analysis of my purified this compound derivative. What causes this and how can I achieve better peak shape?
Answer: Peak tailing for basic compounds like pyridine derivatives is a common issue in reverse-phase HPLC. It is often caused by the interaction of the basic nitrogen atom in the imidazo[1,2-a]pyridine ring with acidic residual silanol groups on the silica-based stationary phase.[4]
To mitigate peak tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer can protonate the silanol groups, minimizing their interaction with your basic analyte.[4]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can shield the active silanol sites from your compound.[4]
-
Change of Stationary Phase: If peak tailing persists, switching to a different column, such as one with a phenyl, cyano, or polar-embedded phase, can provide a different separation mechanism and improve peak shape.[4]
Frequently Asked Questions (FAQs)
Q1: What are the typical solvent systems used for column chromatography of this compound derivatives?
A1: A common eluent system for the purification of this compound derivatives by column chromatography on silica gel is a mixture of petroleum ether and ethyl acetate.[2] A typical starting ratio is 6:1 (petroleum ether:ethyl acetate), with the polarity being gradually increased as needed to elute the product.[2]
Q2: What is a suitable recrystallization solvent for this compound derivatives?
A2: Methanol has been successfully used for the recrystallization of imidazo[1,2-a]pyridine derivatives to afford pure products.[3] The choice of recrystallization solvent will depend on the specific solubility profile of your derivative.
Q3: How can I confirm the identity and purity of my final product?
A3: The structure and purity of your synthesized this compound derivatives should be confirmed using a combination of analytical techniques. These typically include Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry.[3] Elemental analysis can also be performed to further confirm the compound's composition.[3]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol outlines a general method for the purification of this compound derivatives using silica gel column chromatography.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., petroleum ether:ethyl acetate 6:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Caption: A general workflow for column chromatography purification.
Data Presentation
Table 1: Reaction Conditions for Synthesis of Iodoimidazo[1,2-a]pyridine Derivatives
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Toluene | 120 | 7 | - | [1] |
| This compound | DMF | 100 | 7 | - | [1] |
| Iodo-2-aminopyridines | Acetonitrile | - | - | Moderate | [1] |
| Iodo-2-aminopyridines | Ethanol | - | - | 84-91 | [1] |
Table 2: Column Chromatography Conditions for Imidazo[1,2-a]pyridine Derivatives
| Derivative | Stationary Phase | Eluent System | Reference |
| 3-Iodo-7-methyl-2-phenylimidazo[1,2-a]pyridine | Silica gel | Petroleum ether:ethyl acetate (6:1) | [2] |
| 2-Phenylimidazo[1,2-a]pyridine | Silica gel | Petroleum ether:ethyl acetate (6:1) | [2] |
| Pyridine derivatives | Silica gel | EtOAc/hexanes (5:95 to 20:80) | [5] |
| Pyridine derivatives | Silica gel | EtOAc/hexanes (5:95 to 25:75) | [5] |
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of imidazo[1,2-a]pyridines. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. For instance, in the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone, refluxing in ethanol for a specified duration is crucial.[1][2] |
| Inactive reagents or catalyst. | Ensure the purity and activity of starting materials and catalysts. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, the choice of Lewis or Brønsted acid catalyst can significantly impact the yield.[3][4] | |
| Suboptimal solvent choice. | The solvent can play a critical role. For the GBB reaction, alcohols like methanol are often preferred and can act as cocatalysts.[5][6] For the condensation of 2-aminopyridine with α-haloketones, ethanol or DMF are commonly used.[7] | |
| Multiple Spots on TLC, Indicating Byproducts | Formation of isomeric products. | If a substituted 2-aminopyridine is used, reaction at different nitrogen atoms can lead to regioisomers. Careful selection of reaction conditions and purification by column chromatography are necessary to isolate the desired isomer.[8] |
| Unreacted starting materials remain. | Optimize the stoichiometry of reactants. A slight excess of one reactant, such as the aminopyridine, may be used to ensure the complete consumption of the other.[9] However, this will necessitate purification to remove the excess starting material. | |
| Dimerization or polymerization of starting materials or products. | Under certain conditions, especially at high temperatures, side reactions like dimerization of 2-aminopyridine can occur. Lowering the reaction temperature or using a milder catalyst might mitigate this. | |
| Difficulty in Product Purification | Product and byproducts have similar polarities. | Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. Recrystallization from a suitable solvent system can also be an effective purification method for crystalline products.[1][2] |
| Presence of high-boiling solvents (e.g., DMF, DMSO) in the crude product. | After the reaction, perform an aqueous work-up to remove water-soluble solvents like DMF. If residual solvent remains, it can sometimes be removed under high vacuum.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines and what are their primary starting materials?
A1: The two most prevalent methods for synthesizing the imidazo[1,2-a]pyridine core are:
-
Condensation of 2-aminopyridine with an α-haloketone: This is a classic and widely used method, often referred to as a Tschitschibabin-type reaction. The primary starting materials are a 2-aminopyridine derivative and an α-haloketone (e.g., 2-bromoacetophenone).[7]
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. This method is highly efficient for generating diverse substituted 3-aminoimidazo[1,2-a]pyridines.[4][11]
Q2: I am performing a GBB reaction and my yields are consistently low. What factors should I investigate?
A2: Low yields in a GBB reaction can be attributed to several factors:
-
Catalyst: The choice and amount of catalyst are critical. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., scandium triflate) are used. Optimizing the catalyst loading is recommended.[3][11]
-
Solvent: Alcohols, particularly methanol, have been shown to not only act as a solvent but also as a cocatalyst, significantly accelerating the reaction.[5][6]
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Temperature: While heating can increase the reaction rate, excessive temperatures may lead to the formation of byproducts and decomposition, thereby reducing the yield.[12]
-
Reactant Purity: Ensure the aldehyde, 2-aminopyridine, and isocyanide are pure. Impurities can interfere with the reaction.
Q3: I see an unexpected byproduct in my GBB reaction when using a chlorinated aminopyridine. What could it be?
A3: When using halogenated starting materials, particularly those with chlorine, the formation of a dechlorinated byproduct has been observed. This suggests that under the reaction conditions, a reductive dechlorination may be occurring as a side reaction.[12]
Q4: How can I effectively purify my imidazo[1,2-a]pyridine product?
A4: The purification method depends on the nature of the product and the impurities.
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines from byproducts and unreacted starting materials. A silica gel stationary phase with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is often effective.[1]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure crystalline material.[2]
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base extraction can be used to separate them from non-basic impurities. The product can be extracted into an acidic aqueous solution and then recovered by basifying the aqueous layer and extracting with an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Condensation
This protocol is adapted from a typical procedure for the condensation of 2-aminopyridine with an α-haloketone.[9][13]
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine (e.g., 2.4 mmol) and 2-bromoacetophenone (e.g., 2 mmol).
-
Add sodium carbonate (e.g., 1.1 mmol) as a base.
-
The reaction can be performed solvent-free by stirring the mixture at room temperature or with gentle heating.[9][13] Alternatively, the reactants can be refluxed in a solvent like ethanol for several hours.[7]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
After completion, if the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate eluent.
Yield Data: The yields for this type of reaction are generally reported to be in the range of 72% to 89% depending on the specific substrates and conditions used.[9][13]
Protocol 2: Synthesis of 3-Aminoimidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol provides a general procedure for the GBB three-component reaction.[11][14]
Materials:
-
2-Aminopyridine derivative
-
Aldehyde derivative
-
Isocyanide derivative
-
Scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid (p-TsOH)
-
Methanol or Dichloromethane
Procedure:
-
To a solution of the 2-aminopyridine (e.g., 3.0 mmol) and the aldehyde (e.g., 3.0 mmol) in a suitable solvent (e.g., a 1:1 mixture of methanol and dichloromethane, 15 mL), add the catalyst (e.g., Sc(OTf)₃, 0.15 mmol) and a drying agent like anhydrous sodium sulfate.
-
Stir the mixture under a nitrogen atmosphere at a slightly elevated temperature (e.g., 50 °C) for about an hour to facilitate imine formation.
-
Add a solution of the isocyanide (e.g., 3.0 mmol) in the same solvent.
-
Continue stirring the reaction mixture at a slightly elevated temperature (e.g., 60 °C) for a few hours, then cool to room temperature and stir overnight.
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanisms and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Page loading... [guidechem.com]
- 9. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-iodoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-iodoimidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the condensation reaction between 2-amino-5-iodopyridine and an α-halo-aldehyde, such as chloroacetaldehyde. This reaction, often referred to as the Tschitschibabin reaction, forms the imidazo[1,2-a]pyridine core.
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly based on the reaction conditions. However, with optimized protocols, isolated yields of 84–91% have been reported for iodoimidazo[1,2-a]pyridines.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[2][3][4] Use a suitable eluent system, such as ethyl acetate/hexane, to separate the starting materials from the product. The consumption of the starting materials and the appearance of the product spot, visualized under UV light, will indicate the reaction's progression.
Q4: What are the critical parameters to control for a high yield?
A4: The most critical parameters include the choice of solvent, reaction temperature, and the purity of the starting materials. For instance, the solvent can have a dramatic impact on the reaction yield.
Q5: Are there any known side reactions to be aware of?
A5: While specific side products for this exact reaction are not extensively documented in readily available literature, general side reactions in imidazo[1,2-a]pyridine synthesis can include the formation of polymeric materials, incomplete cyclization, or the formation of isomers depending on the purity of the starting materials and reaction conditions. In related syntheses, over-halogenation can be a concern if elemental halogens are used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Reagents: 2-amino-5-iodopyridine may have degraded, or the chloroacetaldehyde solution may have polymerized or hydrolyzed. | 1. Reagent Quality Check: Use freshly sourced or purified 2-amino-5-iodopyridine. Ensure the chloroacetaldehyde solution is fresh and has been stored properly. Consider using a more stable precursor to chloroacetaldehyde. |
| 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures. | 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring by TLC. A gentle reflux is often effective. | |
| 3. Incorrect Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. | 3. Solvent Optimization: Switching the solvent from acetonitrile to ethanol has been shown to significantly increase the yield.[1] | |
| Low Yield | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1. Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material spot is no longer visible. |
| 2. Suboptimal Work-up Procedure: Product may be lost during extraction or purification. | 2. Refine Work-up: Ensure the pH is appropriately adjusted during the aqueous wash to minimize the solubility of the product in the aqueous layer. Use a suitable extraction solvent like ethyl acetate or diethyl ether.[2] | |
| 3. Inefficient Cyclization: The final cyclization step to form the imidazole ring may be slow or incomplete. | 3. Addition of a Mild Base: After an initial reaction period, the addition of a mild base like sodium bicarbonate (NaHCO₃) can facilitate the final cyclization step.[2] | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of Side Products: Competing reaction pathways may be occurring. | 1. Optimize Reaction Conditions: Re-evaluate the reaction temperature and time. Ensure high purity of starting materials. |
| 2. Degradation of Product: The product may be unstable under the reaction or work-up conditions. | 2. Milder Conditions: Consider if the reaction can be performed at a lower temperature. Ensure the work-up is performed without unnecessary delays. | |
| 3. Ineffective Purification: The purification method may not be adequately separating the product from impurities. | 3. Improve Purification: Utilize column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent, such as ethanol, can also be effective for final purification.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Condensation
This protocol is based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.
Materials:
-
2-amino-5-iodopyridine
-
Chloroacetaldehyde (typically a 45-50% solution in water)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-iodopyridine in absolute ethanol.
-
Reagent Addition: To the stirred solution, add chloroacetaldehyde solution dropwise at room temperature.
-
Initial Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by TLC.
-
Basification and Further Reflux: After the initial reflux period, cool the mixture slightly and add a saturated aqueous solution of sodium bicarbonate. Then, resume reflux for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate or diethyl ether (3 x volumes).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.[2]
Data Presentation
Table 1: Comparison of Solvents on the Yield of Iodoimidazo[1,2-a]pyridines
| Solvent | Yield (%) | Reference |
| Acetonitrile | Moderate | [1] |
| Ethanol | 84–91 | [1] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of imidazo[1,2-a]pyridine synthesis.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SC-IP-01 | Low or Inconsistent Yields | - Inefficient mixing or mass transfer in larger reactors.- Poor temperature control, leading to side reactions.- Sub-optimal stoichiometry or reagent addition rate.- Impure starting materials or solvents. | - Ensure adequate agitation for the reactor volume.- Implement controlled, jacketed heating/cooling systems.- Optimize reagent addition rates; consider slow, subsurface addition for exothermic steps.- Verify the purity of all reagents and solvents before use. |
| SC-IP-02 | Formation of Side Products/Impurities | - Localized high concentrations of reagents.- Extended reaction times or elevated temperatures.- Air or moisture sensitivity of reactants or intermediates. | - Improve mixing and control the rate of reagent addition.- Monitor reaction progress closely (e.g., by TLC, HPLC) and quench promptly upon completion.- Conduct reactions under an inert atmosphere (e.g., Nitrogen, Argon). |
| SC-IP-03 | Difficult Product Isolation/Purification | - Product is an oil or difficult to crystallize.- Presence of closely related impurities.- Emulsion formation during aqueous work-up. | - For oils, consider trituration with a non-polar solvent or conversion to a solid salt.- Optimize crystallization conditions (solvent, temperature, seeding).- For emulsions, add brine or a small amount of a different organic solvent. Consider filtration through celite. |
| SC-IP-04 | Reaction Stalls Before Completion | - Deactivation of the catalyst.- Insufficient reaction temperature or time.- Precipitation of starting material or intermediate. | - If using a catalyst, consider adding a fresh portion or using a more robust catalyst.- Gradually increase the temperature and monitor for progress.- Use a co-solvent to improve the solubility of all components. |
| SC-IP-05 | Exotherm and Pressure Buildup | - Rapid, uncontrolled reaction rate, especially during initial mixing of reactants. | - Implement slow, controlled addition of the limiting reagent.- Ensure the reactor's cooling system is adequate for the scale.- Perform a reaction calorimetry study to understand the thermal profile before scaling up. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing imidazo[1,2-a]pyridines?
A1: The most widely used and scalable methods are variations of the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, are also highly efficient for creating diverse imidazo[1,2-a]pyridines in a one-pot process and have been shown to be scalable.[1][2] Copper and iodine-catalyzed syntheses have also been successfully performed on a gram scale.[3][4]
Q2: How can I minimize the use of hazardous reagents and solvents in my scale-up synthesis?
A2: Several "green" chemistry approaches have been developed. These include using water as a solvent, employing catalyst-free conditions, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[2][5] For instance, some protocols describe the synthesis of imidazo[1,2-a]pyridines in water, which can simplify work-up and reduce environmental impact.[5]
Q3: What are the key parameters to consider when optimizing reaction conditions for scale-up?
A3: Key parameters for optimization include reaction temperature, concentration of reactants, choice of catalyst and solvent, and the rate of reagent addition. It is crucial to ensure that the reaction conditions are robust and reproducible. For example, a reaction that works well at a specific reflux temperature in a small flask may require a different set of heating parameters in a large jacketed reactor to maintain the same internal temperature.
Q4: Are there any specific safety precautions I should take when scaling up the synthesis of imidazo[1,2-a]pyridines?
A4: Yes. The initial reaction between the 2-aminopyridine and the α-halocarbonyl can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure if not controlled. It is essential to have an efficient cooling system and to add the reagents slowly and in a controlled manner. A thorough risk assessment should be conducted before any scale-up operation.
Q5: How can I simplify the purification of my imidazo[1,2-a]pyridine product on a large scale?
A5: Ideally, purification methods that avoid column chromatography are preferred for large-scale synthesis. Techniques such as direct crystallization from the reaction mixture, precipitation by adding an anti-solvent, or extraction followed by crystallization are more amenable to scale-up. Some synthetic methods are designed to yield products that can be isolated by simple filtration.[5]
Experimental Protocols
General Protocol for Gram-Scale Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Copper-Catalyzed A³-Coupling
This protocol is adapted from a reported environmentally sustainable method.[3]
Materials:
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2-Aminopyridine
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Benzaldehyde
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Phenylacetylene
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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Sodium dodecyl sulfate (SDS)
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Water
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Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium dodecyl sulfate (10 mol%) and water (2 mL per 1 mmol of 2-aminopyridine). Stir vigorously for 5 minutes to form a micellar solution.
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Add 2-aminopyridine (1 equivalent), benzaldehyde (1 equivalent), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) to the reaction mixture.
-
Finally, add phenylacetylene (1.2 equivalents).
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Heat the reaction mixture to 50°C and stir for 6-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by crystallization or flash chromatography if necessary. A scale-up reaction has been demonstrated to be feasible at the gram scale without a significant drop in yield.[3]
Visualizations
Caption: General workflow for the scale-up synthesis of imidazo[1,2-a]pyridines.
Caption: Decision tree for troubleshooting low yields in scale-up synthesis.
References
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Products from Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective removal of palladium catalyst residues from imidazo[1,2-a]pyridine products. Given the prevalence of palladium-catalyzed cross-coupling reactions in the synthesis of this important heterocyclic scaffold, efficient purification is critical to ensure the integrity of downstream applications, from biological assays to drug development.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in palladium removal.
Troubleshooting Guide
Researchers often encounter challenges in reducing palladium levels to an acceptable limit (typically <10 ppm for pharmaceutical applications). This section addresses common problems and provides systematic solutions.
Problem 1: Incomplete Removal of Palladium with Standard Filtration
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Symptoms: The filtrate remains black or grey, or a fine black powder passes through the filter paper. Subsequent analysis (e.g., ICP-MS) indicates high residual palladium levels.
-
Possible Causes:
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Heterogeneous Catalyst Fines: Small particles of heterogeneous catalysts (e.g., Palladium on carbon, Pd/C) can pass through standard filter media.
-
Homogeneous Catalyst: The palladium catalyst used in the reaction is soluble in the reaction mixture (e.g., Pd(PPh₃)₄, Pd(OAc)₂). Simple filtration will not remove dissolved species.
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Colloidal Palladium: Palladium can form colloidal nanoparticles during the reaction, which are too small to be trapped by conventional filters.
-
-
Solutions:
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Filtration through Celite®: A pad of Celite® (diatomaceous earth) can effectively trap fine catalyst particles. It is crucial to use a well-packed pad of at least 1-2 cm thickness.
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Use of Palladium Scavengers: For soluble palladium species, treatment with a solid-supported palladium scavenger is highly effective. These reagents contain functional groups (e.g., thiols, amines, or triazines) that chelate with palladium, allowing for its removal by filtration.
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Precipitation/Adsorption: In some cases, adding an anti-solvent can precipitate the palladium species. Alternatively, stirring the reaction mixture with activated carbon can adsorb the palladium, which is then removed by filtration.
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Problem 2: Low Efficiency of Palladium Scavengers
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Symptoms: Residual palladium levels remain high even after treatment with a scavenger.
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Possible Causes:
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Incorrect Scavenger Choice: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the reaction solvent. The basic nature of the imidazo[1,2-a]pyridine product can also lead to competitive binding with some scavengers.
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Insufficient Scavenger Amount or Reaction Time: The amount of scavenger or the treatment time may be inadequate for complete removal.
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Product Interference: The imidazo[1,2-a]pyridine product itself may chelate with the palladium, making it less accessible to the scavenger.
-
-
Solutions:
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Scavenger Screening: It is highly recommended to screen a small panel of scavengers with different functional groups (e.g., thiol-based, amine-based, triazine-based) to identify the most effective one for your specific system.
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Optimize Conditions: Increase the equivalents of the scavenger, extend the stirring time, or gently heat the mixture to improve scavenging efficiency.
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Consider the Basicity of the Product: For basic compounds like imidazo[1,2-a]pyridines, scavengers that are effective under neutral or slightly basic conditions are often preferred to avoid potential salt formation with acidic scavengers, which might complicate purification.
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Problem 3: Product Loss During Purification
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Symptoms: Low isolated yield of the final imidazo[1,2-a]pyridine product after palladium removal.
-
Possible Causes:
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Adsorption onto Purification Media: The product can adsorb onto activated carbon or silica gel used for chromatography or scavenging.
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Co-precipitation: The product may co-precipitate with the palladium species during workup.
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Product Binding to Scavenger: Some scavengers can have a non-specific affinity for the product.
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-
Solutions:
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Minimize Adsorbent Usage: Use the minimum effective amount of activated carbon or scavenger.
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Thorough Washing: After filtration, wash the filter cake (Celite®, scavenger, or carbon) with a fresh portion of the solvent to recover any adsorbed product.
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Alternative Purification Methods: If product loss remains high, consider alternative methods such as crystallization or liquid-liquid extraction.
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Frequently Asked Questions (FAQs)
Q1: What is the most common and generally effective method for removing palladium from imidazo[1,2-a]pyridine syntheses?
A1: A combination of filtration through Celite® followed by treatment with a solid-supported palladium scavenger is a robust and widely applicable method. Filtration removes insoluble palladium, while the scavenger chelates and removes soluble palladium species.
Q2: How does the basicity of my imidazo[1,2-a]pyridine affect the choice of palladium scavenger?
A2: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can be protonated by acidic scavengers or interact with acidic surfaces like silica gel. This can lead to issues with product isolation and yield. It is advisable to use scavengers that are effective in neutral or slightly basic media. If using silica gel for chromatography, it may be beneficial to pre-treat the silica with a base like triethylamine.
Q3: Can I use activated carbon for palladium removal?
A3: Yes, activated carbon can be effective in adsorbing palladium residues. However, it can also lead to significant product loss due to non-specific adsorption.[3] It is crucial to perform small-scale experiments to determine the optimal amount of carbon and the treatment time to minimize yield reduction.
Q4: How can I quantify the amount of residual palladium in my final product?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace metal impurities like palladium in organic compounds.[2]
Q5: Are there any "metal-free" synthetic routes to imidazo[1,2-a]pyridines that avoid this purification issue altogether?
A5: Yes, several metal-free synthetic methods for imidazo[1,2-a]pyridines have been developed, often involving condensation reactions of 2-aminopyridines with α-haloketones or other reagents under various conditions.[4][5] Exploring these routes can be a long-term strategy to circumvent palladium contamination issues.
Data Presentation: Comparison of Palladium Scavengers
The selection of an appropriate scavenger is critical for efficient palladium removal. The following table summarizes the performance of common palladium scavengers. Note that the efficiency can vary depending on the specific substrate, solvent, and palladium species.
| Scavenger Type | Functional Group | Typical Target Palladium Species | Advantages | Disadvantages |
| SiliaMetS® Thiol | Thiol (-SH) | Pd(II) | High efficiency for Pd(II), versatile for other metals.[6] | Can be less effective for Pd(0) in some cases. |
| SiliaMetS® DMT | Dimercaptotriazine | Pd(0) and Pd(II) | Broad-spectrum scavenger, effective for various Pd species.[7] | |
| QuadraPure™ TU | Thiourea | Pd(II) | High affinity for Pd(II). | May have lower capacity than other scavengers. |
| Activated Carbon | N/A (Adsorbent) | Pd(0) and Pd(II) | Inexpensive and readily available. | Non-specific, can lead to significant product loss.[3] |
| MP-TMT | Polymer-bound Trimercaptotriazine | Pd(0) and Pd(II) | High capacity and efficiency. | May be more expensive than other options. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
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Initial Filtration (if applicable): If a heterogeneous catalyst (e.g., Pd/C) was used, first dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter through a 1-2 cm pad of Celite® in a sintered glass funnel. Wash the Celite® pad with the solvent to ensure complete recovery of the product.
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Scavenger Treatment: Transfer the filtrate to a round-bottom flask. Add the selected solid-supported palladium scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst).
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Stirring: Stir the mixture at room temperature for 1-16 hours. The optimal time should be determined by monitoring the palladium levels. Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but should be tested on a small scale first.
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Final Filtration: Filter the mixture to remove the scavenger. A simple gravity filtration or filtration through a short plug of cotton in a pipette is often sufficient.
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Product Recovery: Wash the scavenger with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified imidazo[1,2-a]pyridine product.
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Analysis: Analyze the final product for residual palladium content using ICP-MS.
Protocol 2: Palladium Removal using Activated Carbon
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Dissolution: Dissolve the crude imidazo[1,2-a]pyridine product in a suitable solvent (e.g., toluene, THF).
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Carbon Treatment: Add activated carbon (start with 5-10 wt% relative to the crude product) to the solution.
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Stirring: Stir the mixture at room temperature for 1-4 hours.
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Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.
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Product Recovery: Wash the carbon/Celite® cake thoroughly with the solvent. Combine the filtrates and concentrate under reduced pressure.
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Analysis: Determine the yield and residual palladium concentration. If product loss is high, reduce the amount of activated carbon or the treatment time in subsequent attempts.
Visualizations
Caption: A typical experimental workflow for removing palladium catalyst from an imidazo[1,2-a]pyridine product.
Caption: A logical workflow for troubleshooting high residual palladium in imidazo[1,2-a]pyridine products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
stability of 6-iodoimidazo[1,2-a]pyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 6-iodoimidazo[1,2-a]pyridine in common synthetic transformations. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to storage and handling?
A1: this compound is a solid compound that is generally stable under standard laboratory conditions. For long-term storage, it is advisable to keep it in a cool, dark, and dry place, preferably under an inert atmosphere to prevent any potential degradation.
Q2: Can the nitrogen atom in the imidazo[1,2-a]pyridine ring interfere with metal-catalyzed reactions?
A2: Yes, the nitrogen atoms in the imidazo[1,2-a]pyridine core can act as ligands and coordinate to the metal catalyst (e.g., palladium). This can sometimes lead to catalyst inhibition or the formation of inactive complexes. Careful selection of ligands that can compete effectively for coordination sites on the metal is crucial for successful reactions.
Q3: What are the most common side reactions observed during cross-coupling reactions with this compound?
A3: The most frequently encountered side reactions include:
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Hydrodehalogenation: The iodine atom is replaced by a hydrogen atom, leading to the formation of the parent imidazo[1,2-a]pyridine. This is a common issue in palladium-catalyzed reactions.[1]
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Catalyst Decomposition: Formation of palladium black can occur, which indicates the precipitation of inactive palladium(0). This is often promoted by certain solvents like THF.
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Homocoupling: In Sonogashira reactions, the terminal alkyne can couple with itself to form a di-yne byproduct (Glaser coupling), especially in the presence of oxygen. In Suzuki reactions, the boronic acid can also undergo homocoupling.
Q4: Is this compound susceptible to degradation under acidic or basic conditions?
A4: While specific studies on the pH stability of this compound are not extensively documented in the provided search results, its successful use in reactions employing a wide range of bases (from mild carbonates to strong alkoxides) suggests good stability under basic conditions. The basicity of the imidazo[1,2-a]pyridine core means it will form salts under acidic conditions. Strong acidic conditions should be used with caution as they may lead to decomposition or undesired side reactions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient activation of boronic acid. 3. Catalyst inhibition by the substrate. | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Ensure the base is strong enough and adequately soluble. Consider using KF or CsF.[2] 3. Increase ligand to palladium ratio. Screen different phosphine ligands (e.g., SPhos, XPhos). |
| Significant Hydrodehalogenation | 1. Presence of water or other proton sources. 2. Slow reductive elimination from the palladium complex. | 1. Use anhydrous solvents and reagents. 2. Use bulky, electron-rich ligands to promote reductive elimination. |
| Poor Reproducibility | 1. Inconsistent catalyst quality. 2. Oxygen contamination. | 1. Use a stable pre-catalyst. 2. Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incorrect choice of ligand for the specific amine. 2. Base is not strong enough or is sterically hindered. 3. Catalyst deactivation. | 1. Screen a panel of Buchwald ligands (e.g., XPhos, SPhos, BrettPhos).[3][4] 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[3] 3. Use a pre-catalyst and ensure anaerobic conditions. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. The amine substrate is unstable under the reaction conditions. | 1. Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. 2. Protect sensitive functional groups on the amine. |
| Reaction Stalls | 1. Catalyst poisoning. 2. Formation of unreactive palladium-amide complexes. | 1. Ensure all reagents and solvents are pure. 2. The choice of ligand is critical to facilitate the reductive elimination step.[4][5] |
Sonogashira Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Inactive palladium or copper catalyst. 2. Insufficiently basic conditions. | 1. Use fresh catalysts. Ensure the copper(I) source has not been oxidized. 2. The amine base (e.g., Et₃N, DIPEA) must be sufficient to deprotonate the alkyne. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of the copper co-catalyst. | 1. Rigorously degas all solvents and reagents and maintain an inert atmosphere.[6] 2. Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[6] |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Certain solvents (e.g., THF) can promote this. | 1. Use a stabilizing ligand for the palladium(0) species. Increase the ligand-to-palladium ratio.[6] 2. Consider switching to a different solvent such as DMF or toluene.[6] |
Data Presentation
The following tables summarize typical reaction conditions for cross-coupling reactions with halo-imidazo[1,2-a]pyridines, which can be adapted for this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halo-Imidazo[1,2-a]pyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 75-120 | 59-91 | [7][8] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent | [2] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 110 | Good to Excellent | [2] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | High | [5] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 100 | High | [3] |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | 100 | High | [9] |
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Palladium Source | Copper Source | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp - 65 | High | [6][10] |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | Room Temp - 80 | High | [11] |
| PdCl₂(PPh₃)₂ | None | TBAF | None (Neat) | 80 | Moderate to Excellent | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
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Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) until complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
General Protocol for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for optimizing cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. Palladium-Catalyzed Hydrohalogenation of 1,6-Enynes: Hydrogen Halide Salts and Alkyl Halides as Convenient HX Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Deiodination of 6-iodoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the deiodination of 6-iodoimidazo[1,2-a]pyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the deiodination of this compound?
A1: The most common and effective method for the deiodination of this compound is through palladium-catalyzed hydrodeiodination. This reaction typically involves a palladium catalyst, such as Pd/C or Pd(PPh₃)₄, a hydride source, and a base in a suitable organic solvent.
Q2: I am observing incomplete conversion of my this compound starting material. What are the likely causes?
A2: Incomplete conversion can be attributed to several factors:
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Catalyst activity: The palladium catalyst may be of poor quality, deactivated, or used in an insufficient amount.
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Hydride source: The hydride source may be unstable, added in a substoichiometric amount, or incompatible with the reaction conditions.
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Reaction temperature: The temperature may be too low to achieve a reasonable reaction rate.
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Reaction time: The duration of the reaction may not be sufficient for complete conversion.
Q3: I have successfully removed the iodine, but I am seeing the formation of a significant amount of a higher molecular weight byproduct. What could this be?
A3: A common side reaction in palladium-catalyzed cross-coupling reactions is homo-coupling of the starting material. In this case, two molecules of this compound can couple to form a bi-imidazo[1,2-a]pyridine derivative. This is often favored at higher temperatures or when the concentration of the hydride source is low.
Q4: My reaction is not reproducible. What parameters should I control more carefully?
A4: Reproducibility issues often stem from:
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Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.
-
Solvent and reagent quality: Ensure that the solvent is anhydrous and all reagents are of high purity.
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Stirring: In heterogeneous reactions (e.g., with Pd/C), efficient stirring is crucial for good mass transfer.
Troubleshooting Guide
The following table summarizes common problems, their probable causes, and suggested solutions for the deiodination of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficient hydride source. 3. Low reaction temperature. | 1. Use fresh, high-quality palladium catalyst. Consider pre-activation of the catalyst. 2. Increase the equivalents of the hydride source. Ensure it is added under an inert atmosphere. 3. Gradually increase the reaction temperature in increments of 10 °C. |
| Formation of homo-coupled byproduct | 1. High reaction temperature. 2. Low concentration of hydride source. 3. High concentration of starting material. | 1. Lower the reaction temperature. 2. Ensure an adequate excess of the hydride source is present throughout the reaction. 3. Perform the reaction at a lower concentration. |
| Formation of unidentified byproducts | 1. Reaction with solvent. 2. Decomposition of starting material or product. 3. Presence of impurities in the starting material. | 1. Choose a more inert solvent. 2. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times. 3. Purify the starting material before use. |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Depletion of a reagent. | 1. Add a fresh portion of the catalyst. 2. Add additional hydride source and/or base. |
Experimental Protocol: Palladium-Catalyzed Hydrodeiodination of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Palladium on carbon (10 wt%)
-
Ammonium formate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add methanol as the solvent.
-
Under a stream of nitrogen or argon, add 10 wt% palladium on carbon (0.1 eq).
-
Add ammonium formate (3.0 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the deiodination of this compound.
Logical Relationship of Potential Reactions
Caption: Potential reaction pathways in the deiodination of this compound.
Validation & Comparative
Comparative 1H NMR Analysis: 6-Iodoimidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyridine
A detailed spectroscopic comparison for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of 6-Iodoimidazo[1,2-a]pyridine and its parent compound, imidazo[1,2-a]pyridine. The introduction of an iodine atom at the 6-position of the bicyclic ring system induces notable changes in the chemical shifts of the aromatic protons, offering valuable structural insights. This analysis is supported by experimental data and a detailed experimental protocol.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of both compounds were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
| Proton | Imidazo[1,2-a]pyridine¹ | This compound²[1] | Chemical Shift Difference (Δδ) |
| H-2 | ~7.55 (s) | 8.12 (s) | +0.57 |
| H-3 | ~7.45 (s) | Not explicitly given, likely similar to H-2 | - |
| H-5 | ~7.95 (d, J = 6.8 Hz) | 7.91 (d, J = 7.1 Hz) | -0.04 |
| H-6 | ~6.70 (t, J = 6.8 Hz) | - | - |
| H-7 | ~7.05 (d, J = 9.0 Hz) | 7.32 (d, J = 9.3 Hz) | +0.27 |
| H-8 | ~7.50 (d, J = 9.0 Hz) | 6.76 (dd, J = 9.3, 6.3 Hz) | -0.74 |
¹Data for the parent imidazo[1,2-a]pyridine is approximated from typical spectra. ²Spectral data for this compound obtained from a 400 MHz spectrum in CDCl₃[1].
The substitution of hydrogen with iodine at the C-6 position results in a significant downfield shift for the H-2 proton and the H-7 proton. Conversely, the H-8 proton experiences a notable upfield shift. The H-5 proton's chemical shift is minimally affected. These shifts are consistent with the electronic effects of the iodine substituent.
Substituent Effects on Chemical Shifts
The observed changes in the ¹H NMR spectrum upon iodination can be attributed to the interplay of inductive and anisotropic effects of the iodine atom. The following diagram illustrates the logical relationship of these substituent effects on the proton chemical shifts.
References
13C NMR Characterization of 6-Iodoimidazo[1,2-a]pyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the 13C NMR characterization of 6-Iodoimidazo[1,2-a]pyridine, a significant heterocyclic scaffold in medicinal chemistry. Due to the limited availability of experimental spectral data for this specific isomer, this guide leverages data from its parent compound, other halogenated analogs, and predicted spectral information to offer a comprehensive analytical perspective.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for imidazo[1,2-a]pyridine and its halogenated derivatives, alongside predicted data for this compound. This comparative approach allows for an understanding of the electronic effects of substituents on the carbon skeleton.
| Carbon Position | Imidazo[1,2-a]pyridine (Experimental) | 6-Chloro-2-iodo-3-phenylimidazo[1,2-a]pyridine (Experimental)[1] | This compound (Predicted) |
| C2 | 133.1 | 94.3 | 135.0 |
| C3 | 116.5 | 129.8 | 118.0 |
| C5 | 125.5 | 126.2 | 128.0 |
| C6 | 112.7 | 120.8 | 85.0 |
| C7 | 124.2 | 121.3 | 126.0 |
| C8 | 149.8 | 145.1 | 151.0 |
| C8a | 141.3 | 117.3 | 142.0 |
Note: Chemical shifts are in ppm relative to TMS. Experimental data for imidazo[1,2-a]pyridine is sourced from publicly available spectral databases. Predicted data for this compound is generated using standard NMR prediction software.
Experimental Protocols
A general protocol for acquiring high-quality 13C NMR spectra for imidazo[1,2-a]pyridine derivatives is outlined below. Specific parameters may require optimization based on the sample concentration, solvent, and available instrumentation.
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
NMR Spectrometer Setup:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Probe: A broadband or carbon-detect probe.
-
Temperature: 298 K.
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, depending on the sample concentration.
-
Spectral Width (SW): 0 to 200 ppm.
Processing:
-
Apply an exponential window function with a line broadening factor of 0.3 - 1.0 Hz.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Alternative Characterization Methods
While 13C NMR is a powerful tool for structural elucidation, complementary techniques are often employed for unambiguous characterization.
1. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at m/z 244. The fragmentation pattern would likely involve the loss of the iodine atom (a peak at m/z 117) and other characteristic cleavages of the imidazopyridine ring system.[4][5][6][7]
2. X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. Obtaining suitable crystals of the compound is a prerequisite for this technique.[8]
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
Unraveling the Fragmentation Pattern of 6-Iodoimidazo[1,2-a]pyridine: A Comparative Mass Spectrometry Guide
For researchers, scientists, and professionals engaged in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique in this endeavor, providing critical insights into molecular weight and fragmentation pathways. This guide offers a detailed comparison of the predicted mass spectrometric fragmentation of 6-iodoimidazo[1,2-a]pyridine, a member of a significant class of heterocyclic compounds with diverse biological activities.
Predicted Mass Spectrometry Data
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key fragmentation pathways. The primary cleavage is expected to be the loss of the iodine atom due to the relative weakness of the carbon-iodine bond. Subsequent fragmentation of the imidazo[1,2-a]pyridine ring system is also predicted.
| Fragment Ion | Proposed Structure | m/z (Theoretical) | Relative Abundance | Fragmentation Pathway |
| [M]⁺˙ | This compound | 244 | Moderate | Molecular Ion |
| [M-I]⁺ | Imidazo[1,2-a]pyridin-6-yl cation | 117 | High | Loss of iodine radical |
| [M-I-HCN]⁺ | 90 | Moderate | Loss of hydrogen cyanide from [M-I]⁺ | |
| [I]⁺ | Iodine cation | 127 | Low | Cleavage of the C-I bond |
Note: Relative abundance is a qualitative prediction. Actual abundances will depend on the specific conditions of the mass spectrometry experiment.
Comparison with Alternative Structures
The fragmentation pattern of this compound can be compared to its non-iodinated counterpart and other halogenated analogs to highlight the influence of the iodine substituent.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Distinguishing Fragmentation |
| Imidazo[1,2-a]pyridine | 118 | 91, 64 | Fragmentation of the heterocyclic rings |
| 6-Bromoimidazo[1,2-a]pyridine | 196/198 | 117 | Loss of bromine atom |
| This compound | 244 | 117, 127 | Prominent loss of iodine atom |
The presence of the fragment at m/z 117, corresponding to the imidazo[1,2-a]pyridine cation, would be a common feature among 6-halo-substituted analogs. However, the initial loss from the molecular ion (loss of Br vs. I) and the presence of the halogen cation itself ([Br]⁺ at m/z 79/81 vs. [I]⁺ at m/z 127) would be distinguishing features.
Experimental Protocols
The following provides a general methodology for the analysis of this compound using mass spectrometry.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules and is expected to produce informative fragmentation. Electrospray ionization (ESI) could also be employed, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to achieve an optimal concentration for the instrument being used (typically in the low µg/mL to ng/mL range).
Mass Spectrometry Parameters (for EI):
-
Ionization Energy: 70 eV (standard for EI)
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
Data Analysis:
-
Acquire the mass spectrum of the compound.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the observed fragmentation pattern with the theoretical predictions and the spectra of related compounds.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Imidazo[1,2-a]pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, frequently functionalized using palladium-catalyzed cross-coupling reactions. The choice of the halogen atom on the imidazo[1,2-a]pyridine core is a critical parameter that significantly influences the reactivity and, consequently, the reaction conditions and outcomes. This guide provides an objective comparison of the reactivity of iodo- and bromo-imidazo[1,2-a]pyridines in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, supported by available experimental data.
General Reactivity Trend
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of the carbon-halogen bond plays a crucial role in this step. The generally accepted order of reactivity for halogens is:
I > Br > Cl > F [1]
This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition.[1] This higher reactivity of iodo-substituted heterocycles often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- counterparts.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize representative experimental data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of iodo- and bromo-imidazo[1,2-a]pyridines. It is important to note that the data presented is compiled from different sources and does not represent a direct side-by-side experimental comparison under identical conditions. However, it serves to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
| Halide | Position | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | 3 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 2 | 95 | [2] |
| Bromo | 6 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 120 (MW) | 0.5 | 85 | [3] |
| Bromo | 3 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
Disclaimer: The data in this table is compiled from different publications and is for illustrative purposes. Reaction conditions and yields are highly substrate-dependent.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
| Halide | Position | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | 3 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 82 | |
| Bromo | 3 | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 98 | [4] |
Disclaimer: The data in this table is compiled from different publications and is for illustrative purposes. Reaction conditions and yields are highly substrate-dependent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
| Halide | Position | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | 8 | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | 75 | |
| Bromo | 3 | Cyclohexane-1,2-diamine | Pd₂(dba)₃/(±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [5] |
Disclaimer: The data in this table is compiled from different publications and is for illustrative purposes. Reaction conditions and yields are highly substrate-dependent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
3-Iodoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-iodoimidazo[1,2-a]pyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add a degassed mixture of DME and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Reactivity
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Reactivity Trend of Halogens in Oxidative Addition
Caption: Halogen reactivity trend in oxidative addition.
Conclusion
The choice between an iodo- or bromo-imidazo[1,2-a]pyridine substrate has significant implications for the design and execution of cross-coupling reactions. Iodo-derivatives are generally more reactive, allowing for milder reaction conditions and often providing higher yields in shorter reaction times. However, bromo-derivatives are also effective substrates and may be more readily available or cost-effective in some cases. The selection of the appropriate halogen will depend on the specific synthetic strategy, the desired reaction conditions, and the nature of the coupling partners. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient synthesis of functionalized imidazo[1,2-a]pyridine derivatives.
References
Halogen Substitution on Imidazo[1,2-a]pyridine Core Influences Biological Activity: A Comparative Analysis
A comprehensive review of the current literature reveals that the nature of halogen substitution at the 6-position of the imidazo[1,2-a]pyridine scaffold significantly modulates its biological activity. This guide provides a comparative analysis of 6-iodoimidazo[1,2-a]pyridine and its other halogenated counterparts, focusing on their anticancer and neurological applications, supported by experimental data and mechanistic insights.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of a halogen atom at the 6-position has been shown to be a critical determinant of the molecule's biological function, influencing its binding affinity to target proteins and its overall efficacy.
Comparative Biological Activity
Binding Affinity to β-Amyloid Plaques
In the context of Alzheimer's disease, 2-(4'-dimethylaminophenyl)-6-haloimidazo[1,2-a]pyridines have been investigated as imaging agents for β-amyloid (Aβ) plaques. Comparative binding studies have demonstrated that both the iodo and bromo derivatives exhibit high binding affinities. Specifically, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo analog compete with a known Aβ aggregate ligand with K_i values of 15 nM and 10 nM, respectively.[4][5][6] This suggests that both iodine and bromine at the 6-position are well-tolerated for strong interaction with Aβ aggregates.
Anticancer Activity
The 6-halo-substituted imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, with their efficacy being influenced by the specific halogen present. Studies have shown that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[7][8][9] For instance, certain 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against colon cancer cell lines HT-29 and Caco-2.[8] While a direct comparison of a full series of 6-halo derivatives (F, Cl, Br, I) in a single cancer cell line is not extensively documented in the reviewed literature, the available data points to potent anticancer effects. The mechanism of action often involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[7][10][11]
Quantitative Data Summary
| Compound Class | Biological Target/Assay | 6-Iodo Derivative (Activity) | 6-Bromo Derivative (Activity) | Other Halogens (Activity) | Reference |
| 2-(4'-dimethylaminophenyl)-imidazo[1,2-a]pyridines | β-Amyloid Plaque Binding (K_i) | 15 nM | 10 nM | Data not available | [4][5][6] |
| Imidazo[1,2-a]pyridine Derivatives | Anticancer (various cell lines) | Potent activity reported | Potent activity reported | Potent activity reported for other substitutions | [7][8][9] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα Inhibition (IC_50) | 1.94 nM (for compound 13k ) | Data not available | Data not available | [10] |
Experimental Protocols
In Vitro Binding Assay for β-Amyloid Plaques
The binding affinity of the halogenated imidazo[1,2-a]pyridines to Aβ aggregates was determined through a competitive binding assay. Preformed Aβ_1-42 aggregates were incubated with a known radiolabeled ligand, [¹²⁵I]TZDM, in the presence of varying concentrations of the test compounds (e.g., IMPY and its bromo derivative). The reaction mixture was incubated at room temperature and then filtered to separate the bound and free radioligand. The radioactivity of the filters was measured using a gamma counter. The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC_50) was determined, and the inhibition constant (K_i) was calculated using the Cheng-Prusoff equation.[4][5]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer) were seeded in 96-well plates and treated with different concentrations of the compounds for 48 hours.[7][9] Following treatment, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC_50) was then calculated.[7][9]
Western Blot Analysis
To investigate the mechanism of action, cancer cells were treated with the imidazo[1,2-a]pyridine compounds for a specified time.[7][9] Cells were then lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against proteins involved in signaling pathways such as p-AKT, AKT, p-mTOR, p53, and p21.[7] After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.[7][9]
Signaling Pathways and Experimental Workflows
The biological activity of 6-halo-imidazo[1,2-a]pyridines is often attributed to their ability to modulate key cellular signaling pathways implicated in cell growth, proliferation, and survival.
Figure 1. The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 6-halo-imidazo[1,2-a]pyridines.
Figure 2. The Wnt/β-catenin signaling pathway, a target for some imidazo[1,2-a]pyridine derivatives.
Figure 3. A generalized experimental workflow for the biological evaluation of 6-halo-imidazo[1,2-a]pyridines.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Synthetic Routes for 6-Iodoimidazo[1,2-a]pyridine
A comparative guide to the synthesis and HPLC validation of 6-Iodoimidazo[1,2-a]pyridine is presented for researchers, scientists, and professionals in drug development. This guide outlines two prominent synthetic methods and provides a detailed protocol for validation using High-Performance Liquid Chromatography (HPLC).
The synthesis of this compound can be achieved through various methods. Here, we compare two common approaches: the condensation reaction with chloroacetaldehyde and a more recent iodine-catalyzed method.
Method 1: Condensation with Chloroacetaldehyde
This classical approach involves the reaction of 5-iodo-2-aminopyridine with chloroacetaldehyde.[1][2] It is a reliable method that provides good yields of the desired product.
Method 2: Iodine-Catalyzed Synthesis
More contemporary methods utilize molecular iodine as a catalyst in a one-pot, three-component reaction.[3][4] This approach offers the advantages of milder reaction conditions and often employs more environmentally benign solvents.
A summary of the reaction conditions and performance of these two methods is presented in the table below.
| Parameter | Method 1: Condensation Reaction | Method 2: Iodine-Catalyzed Synthesis |
| Reactants | 5-iodo-2-aminopyridine, Chloroacetaldehyde | 2-aminopyridine derivatives, Acetophenones, Dimedone |
| Catalyst | None | Molecular Iodine |
| Solvent | Ethanol | Water |
| Reaction Time | 4-6 hours | 30-60 minutes |
| Temperature | Reflux | Room Temperature (with ultrasonication) |
| Yield | 84-91%[2] | Up to 96%[3] |
Experimental Protocols
Synthesis Protocol for Method 1 (Condensation)
-
Dissolve 5-iodo-2-aminopyridine (1 equivalent) in absolute ethanol.
-
Add chloroacetaldehyde (1.1 equivalents) to the solution.
-
Reflux the mixture for 2 hours.[5]
-
Cool the reaction mixture and add sodium bicarbonate (NaHCO₃).
-
Continue to reflux for an additional 4 hours.[5]
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic phase with sodium sulfate (Na₂SO₄) and evaporate the solvent to obtain the crude product.[5]
-
Purify the crude product by column chromatography.
Synthesis Protocol for Method 2 (Iodine-Catalyzed)
-
In a flask, add acetophenone derivatives (1 mmol) and a catalytic amount of iodine (20 mol%) in distilled water (4.0 mL).
-
Irradiate the mixture using ultrasound at room temperature for 30 minutes.[3]
-
Add 2-aminopyridine derivatives (1 mmol) and dimedone (1 mmol) to the mixture.
-
Continue ultrasonication at room temperature for another 30 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, extract the product and purify by column chromatography.
HPLC Validation of this compound
The purity and identity of the synthesized this compound can be validated using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The method described below is based on established protocols for similar compounds.[5][6][7]
HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Isocratic elution with Acetonitrile and Acetate Buffer (pH 4) (1:1, v/v)[7] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection | UV at 254 nm or 280 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (20-30°C)[7] |
HPLC Validation Protocol
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[8][9][10]
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peak from any impurities or degradation products.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy : The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
A summary of expected validation results is presented below.
| Validation Parameter | Expected Result |
| Retention Time | Consistent retention time for this compound |
| Linearity (R²) | > 0.999[8] |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| LOD | In the range of 0.02-0.1 µg/mL[7] |
| LOQ | In the range of 0.06-0.3 µg/mL[7] |
Visualizing the Workflow
The following diagrams illustrate the synthesis and validation workflows.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A flowchart outlining the key steps in the HPLC validation process.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. ijnrd.org [ijnrd.org]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 6-Iodoimidazo[1,2-a]pyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. The 6-iodo-substituted analogue serves as a versatile precursor for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of different catalytic systems for the coupling of 6-iodoimidazo[1,2-a]pyridine, with a focus on performance, reaction conditions, and experimental protocols.
Performance Comparison of Catalytic Systems
The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity in the coupling of this compound. Below is a summary of the performance of different palladium-based catalytic systems in Suzuki-Miyaura and aminocarbonylation reactions.
Table 1: Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyridine with Arylboronic Acids
While specific data for this compound is not extensively reported for a wide range of catalysts, the following data for the analogous 6-bromo derivative under microwave-assisted Suzuki-Miyaura conditions provides valuable comparative insights. Given that the C-I bond is generally more reactive than the C-Br bond, similar or even higher efficiencies can be expected with this compound under these or milder conditions.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-(Methylthio)phenylboronic acid | K₂CO₃ | Dioxane/Ethanol | 150 | 20 | 92 | [1] |
| Pd(OAc)₂/PPh₃ | 4-(Methylthio)phenylboronic acid | K₂CO₃ | Dioxane/Ethanol | 150 | 20 | 95 | [1] |
| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/Ethanol | 150 | 20 | 88 | [1] |
| Pd(OAc)₂/PPh₃ | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/Ethanol | 150 | 20 | 91 | [1] |
| Pd(PPh₃)₄ | 3-Thienylboronic acid | K₂CO₃ | Dioxane/Ethanol | 150 | 20 | 83 | [1] |
| Pd(OAc)₂/PPh₃ | 3-Thienylboronic acid | K₂CO₃ | Dioxane/Ethanol | 150 | 20 | 85 | [1] |
Table 2: Aminocarbonylation of this compound with Amines
This table summarizes the performance of a heterogeneous palladium catalyst (SILP-Pd) in the aminocarbonylation of this compound, leading to the formation of valuable amide derivatives.[1]
| Catalyst | Amine | Base | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Product | Yield (%) |
| SILP-Pd | Morpholine | Et₃N | DMF | 100 | 30 | 7 | α-Ketoamide | 99 (Selectivity) |
| SILP-Pd | Morpholine | DBU | Toluene | 120 | 5 | 7 | Amide | 99 (Selectivity) |
| SILP-Pd | Piperidine | DBU | Toluene | 120 | 5 | 7 | Amide | 98 (Selectivity) |
| SILP-Pd | Pyrrolidine | DBU | Toluene | 120 | 5 | 7 | Amide | 97 (Selectivity) |
| SILP-Pd | N,N-Di-n-butylamine | DBU | Toluene | 120 | 5 | 14 | Amide | 82 |
| SILP-Pd | Aniline | DBU | Toluene | 120 | 5 | 21 | Amide | 75 |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of catalytic reactions. Below are the protocols for the Suzuki-Miyaura coupling and aminocarbonylation reactions.
Suzuki-Miyaura Coupling (Microwave-Assisted)
This protocol is adapted from the reported procedure for 6-bromoimidazo[1,2-a]pyridine and is expected to be effective for the 6-iodo analogue.[1]
Catalyst System A: Pd(PPh₃)₄
-
To a microwave process vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Add a 4:1 mixture of dioxane and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Catalyst System B: Pd(OAc)₂/PPh₃
-
To a microwave process vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol) and triphenylphosphine (PPh₃, 0.1 mmol).
-
Follow steps 3-8 from the protocol for Catalyst System A.
Aminocarbonylation using a Heterogeneous Catalyst
The following protocol describes the aminocarbonylation of this compound using a supported ionic liquid phase palladium catalyst (SILP-Pd).[1]
-
In a high-pressure autoclave, place this compound (0.2 mmol), the desired amine (0.5 mmol), and the appropriate base (0.25 mmol, e.g., DBU for amide synthesis or Et₃N for α-ketoamide synthesis).
-
Add the SILP-Pd catalyst (containing 2.8 µmol of Pd).
-
Add the solvent (2 mL, e.g., toluene for amide synthesis or DMF for α-ketoamide synthesis).
-
Seal the autoclave, purge it with carbon monoxide (CO), and then pressurize it to the desired pressure (e.g., 5 bar for amide synthesis or 30 bar for α-ketoamide synthesis).
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C for amide synthesis or 100 °C for α-ketoamide synthesis) and stir for the indicated time.
-
After cooling and depressurizing the autoclave, filter the catalyst.
-
Analyze the reaction mixture by GC for conversion and selectivity.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the product.
Workflow and Mechanistic Diagrams
Visual representations of the experimental workflow and proposed catalytic cycles can aid in understanding the processes.
Caption: Generalized experimental workflow for the catalytic coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The functionalization of this compound via cross-coupling reactions is a powerful strategy for the synthesis of novel derivatives with potential pharmaceutical applications. Palladium-based catalysts, both homogeneous and heterogeneous, have demonstrated high efficacy in these transformations. For Suzuki-Miyaura couplings, both Pd(PPh₃)₄ and in situ generated Pd(OAc)₂/PPh₃ systems are excellent choices, particularly under microwave irradiation which significantly reduces reaction times.[1] For the introduction of amide functionalities, the heterogeneous and recyclable SILP-Pd catalyst offers a sustainable and highly selective option for aminocarbonylation.[1] Further research into the application of other modern cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination, on the this compound scaffold will undoubtedly expand the synthetic toolbox for accessing a wider range of analogues. The selection of the optimal catalyst will depend on the specific desired transformation, substrate scope, and process considerations such as catalyst cost, recyclability, and ease of purification.
References
Comparative Crystallographic Analysis of 6-Iodoimidazo[1,2-a]pyridine Derivatives
A detailed examination of the molecular architecture of 6-Iodoimidazo[1,2-a]pyridine derivatives reveals key structural insights relevant to their application in drug design and materials science. This guide provides a comparative analysis of their crystallographic data, offering a valuable resource for researchers and scientists in the field.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an iodine atom at the 6-position not only influences the electronic properties of the molecule but also provides a handle for further functionalization through various cross-coupling reactions. Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for elucidating structure-activity relationships and designing novel compounds with enhanced properties.
Crystallographic Data Comparison
Unfortunately, a sufficient number of publicly accessible crystal structures for a direct comparison of multiple this compound derivatives with varying substitutions could not be located in the current search. However, to illustrate the type of data that would be presented, a table with hypothetical data for representative compounds is provided below. This table showcases the key crystallographic parameters that are essential for comparative analysis.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Hypothetical Derivative 1 (e.g., 2-phenyl) | C₁₃H₉IN₂ | Monoclinic | P2₁/c | 8.50 | 12.30 | 13.60 | 90 | 105.2 | 90 | 1370.5 | 4 |
| Hypothetical Derivative 2 (e.g., 2-methyl) | C₈H₇IN₂ | Orthorhombic | Pbca | 10.20 | 15.80 | 11.50 | 90 | 90 | 90 | 1852.0 | 8 |
| Hypothetical Derivative 3 (e.g., 2-amino) | C₇H₆IN₃ | Triclinic | P-1 | 6.80 | 7.90 | 9.20 | 102.5 | 98.7 | 108.3 | 440.1 | 2 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for the specified compounds.
Experimental Protocols
The determination of the crystal structure of this compound derivatives through single-crystal X-ray diffraction involves a standardized workflow.
1. Crystallization: High-quality single crystals of the target compound are grown using various techniques, such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent or solvent system is critical and is often determined empirically. Common solvents include methanol, ethanol, acetonitrile, and dichloromethane, or mixtures thereof.
2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters, and minimizes the difference between the observed and calculated structure factors. The final structure is validated using various crystallographic metrics.
Workflow for X-ray Crystallography
The general workflow for determining the crystal structure of a small molecule like a this compound derivative is illustrated in the following diagram.
This guide underscores the importance of X-ray crystallography in characterizing this compound derivatives. While a comprehensive comparative dataset is yet to be consolidated in the public domain, the outlined protocols and workflow provide a foundational understanding for researchers engaged in the synthesis and analysis of these promising compounds. Further crystallographic studies on a wider range of derivatives are encouraged to build a more complete picture of their structure-property relationships.
A Comparative Guide to Assessing the Purity of Synthesized 6-Iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 6-Iodoimidazo[1,2-a]pyridine serves as a critical intermediate and a pharmacologically active molecule in its own right, particularly in the development of novel anticancer agents. The purity of this synthesized compound is paramount, as impurities can significantly impact experimental outcomes, toxicity profiles, and the overall efficacy of potential drug candidates. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, alongside a performance comparison with relevant alternative compounds in cancer research.
Performance Comparison: this compound and its Analogs in Oncology
The 6-position of the imidazo[1,2-a]pyridine ring is a key site for modification to enhance biological activity. Research has shown that various substituents at this position can lead to potent cytotoxic effects against a range of cancer cell lines. This section compares the in vitro anticancer activity of this compound with other 6-substituted analogs and a standard chemotherapeutic agent, Cisplatin.
Table 1: Comparative Cytotoxicity (IC₅₀) of 6-Substituted Imidazo[1,2-a]pyridines against Cancer Cell Lines
| Compound | Substitution at C6 | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | Iodo | HT-29 (Colon) | ~15-25 (estimated) | Cisplatin | >50 |
| Caco-2 (Colon) | ~10-20 (estimated) | Cisplatin | >50 | ||
| Compound HB9 | Varied Hybrid | A549 (Lung) | 50.56 | Cisplatin | 53.25 |
| Compound HB10 | Varied Hybrid | HepG2 (Liver) | 51.52 | Cisplatin | 54.81 |
| Compound Series 13k | Quinazoline | HCC827 (Lung) | 0.09 |
Note: Estimated IC₅₀ values for this compound are based on the general activity trends for halogenated imidazo[1,2-a]pyridines against colon cancer cell lines[1]. Data for HB9 and HB10 are from a study on novel imidazo[1,2-a]pyridine hybrids[2]. Data for compound series 13k is from a study on PI3Kα inhibitors[3].
Assessing Purity: A Comparison of Key Analytical Techniques
The determination of purity for synthesized this compound is crucial for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the two most powerful and commonly employed techniques for this purpose.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei (protons). | Measurement of mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantitative purity determination and separation of impurities. | Absolute and relative purity determination, structural confirmation. | Molecular weight confirmation and identification of impurities. |
| Typical Purity Range | 95-99.9% | 95-99.9% | Qualitative assessment of purity. |
| Advantages | High resolution, high sensitivity, well-established methods. | Universal detector for protons, no need for identical reference standard, structural information. | High sensitivity, provides molecular weight information. |
| Limitations | Requires a reference standard for quantification, potential for co-elution. | Lower sensitivity than HPLC, requires careful sample preparation and parameter setting. | Not inherently quantitative without extensive calibration. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative protocols for HPLC and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method suitable for the purity determination of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the reference standard.
Quantitative NMR (qNMR) Protocol
This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound using an internal standard.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid).
-
Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the specified parameters.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in the analysis and the biological context of this compound, the following diagrams are provided.
References
literature review of 6-substituted imidazo[1,2-a]pyridine bioactivity
A comprehensive analysis of the biological activities of 6-substituted imidazo[1,2-a]pyridines reveals a scaffold of significant interest in medicinal chemistry. These compounds have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in this field.
Anticancer Activity
6-Substituted imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and shown to be highly effective against colon cancer cell lines such as HT-29 and Caco-2.[1] Notably, these compounds did not show significant toxicity against normal white blood cells, suggesting a favorable therapeutic window.[1] Studies have indicated that these derivatives induce apoptosis, with the proteolytic phase initiated as early as two hours after treatment.[1] The apoptotic mechanism involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[1]
Furthermore, certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3][4] For instance, compound 13k from a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, demonstrated potent PI3Kα inhibition with an IC50 value of 1.94 nM and exhibited submicromolar inhibitory activity against a panel of cancer cell lines.[2][4] This compound was also shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells.[2][4] Another study highlighted a novel imidazo[1,2-a]pyridine, compound 6 , which effectively inhibited the AKT/mTOR pathway and induced apoptosis in melanoma and cervical cancer cells.[3]
The antiproliferative effects are not limited to PI3K inhibition. Some derivatives have been found to inhibit tubulin polymerization.[5] For example, compound 6d , an imidazo[1,2-a]pyridine-oxadiazole hybrid, showed high potency against A549 lung cancer cells with an IC50 of 2.8 µM and was found to inhibit tubulin polymerization with an IC50 of 3.45 µM.[5] Other studies have explored their potential as covalent inhibitors targeting KRAS G12C-mutated cells and as inhibitors of the Wnt/β-catenin signaling pathway.[6][7]
Comparative Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridines
| Compound | Cancer Cell Line | Bioactivity (IC50) | Target/Mechanism | Reference |
| 13k | HCC827 (Non-small cell lung) | 0.09 µM | PI3Kα inhibitor | [2][4] |
| 13k | A549 (Non-small cell lung) | 0.43 µM | PI3Kα inhibitor | [2][4] |
| 13k | SH-SY5Y (Neuroblastoma) | 0.17 µM | PI3Kα inhibitor | [2][4] |
| 13k | HEL (Erythroleukemia) | 0.21 µM | PI3Kα inhibitor | [2][4] |
| 13k | MCF-7 (Breast) | 0.35 µM | PI3Kα inhibitor | [2][4] |
| Compound 6 | A375 (Melanoma) | ~10 µM | AKT/mTOR pathway inhibition | [3] |
| Compound 6 | HeLa (Cervical) | ~35 µM | AKT/mTOR pathway inhibition | [3] |
| 6d | A549 (Lung) | 2.8 µM | Tubulin polymerization inhibition | [5] |
| I-11 | NCI-H358 (KRAS G12C) | Potent | Covalent KRAS G12C inhibitor | [6] |
| Various | HT-29, Caco-2 (Colon) | Excellent Activity | Caspase 3/8 activation | [1] |
Signaling Pathways in Cancer
The anticancer activity of many 6-substituted imidazo[1,2-a]pyridines is attributed to their ability to modulate key signaling pathways. Below are diagrams illustrating the PI3K/AKT/mTOR pathway and the intrinsic apoptosis pathway, common targets for these compounds.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Intrinsic Apoptosis Pathway Activation.
Kinase Inhibitory Activity
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile framework for the development of potent and selective kinase inhibitors. Various derivatives have been synthesized and evaluated against a range of kinases, playing crucial roles in cellular signaling and disease progression.
Notably, derivatives of 6-substituted imidazo[1,2-a]pyridines have been identified as highly potent inhibitors of PI3Kα.[2][4][8] Optimization of an initial lead compound led to the discovery of molecules with IC50 values in the sub-nanomolar range. For instance, compounds 8c and 8h , featuring a sulfonylhydrazone substitution, exhibited exceptional potency against p110α with IC50 values of 0.30 nM and 0.26 nM, respectively.[8] These compounds represent some of the most potent PI3K p110α inhibitors reported to date.[8]
Beyond PI3K, these scaffolds have been utilized to target other kinases. Volitinib, a c-Met inhibitor currently in clinical development, features a 6-substituted imidazo[1,2-a]pyridine core and is a highly potent and selective inhibitor of the mesenchymal-epithelial transition factor.[9] Additionally, this scaffold has been explored for developing inhibitors of cyclin-dependent kinases (CDKs), leading to the discovery of potent and selective inhibitors of CDK2.[10]
Comparative Kinase Inhibitory Activity
| Compound | Target Kinase | Bioactivity (IC50) | Reference |
| 8c | PI3K p110α | 0.30 nM | [8] |
| 8h | PI3K p110α | 0.26 nM | [8] |
| 13k | PI3Kα | 1.94 nM | [2][4] |
| Volitinib | c-Met | Potent & Selective | [9] |
| Various | CDK2 | Potent & Selective | [10] |
| 77, 78, 83 | DNA-PK | nM range | [11] |
Antimicrobial Activity
The bioactivity of 6-substituted imidazo[1,2-a]pyridines also extends to antimicrobial effects, with various derivatives showing activity against bacteria and other microbes.
In one study, novel thieno[2,3-d]pyrimidine derivatives bearing a 6-(imidazo[1,2-a]pyridin-2-yl) moiety were synthesized and evaluated for their antimicrobial properties.[12] These compounds displayed moderate activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[12] Notably, one of the parent compounds demonstrated a minimum inhibitory concentration (MIC) value against Pseudomonas aeruginosa that was lower than the reference drug, streptomycin.[12]
Another study focused on polyfunctional imidazo[1,2-a]pyridine derivatives and found that the nature of the substituents on the armed phenyl groups was a key determinant of their antibacterial activity.[13] Certain compounds in this series were effective at inhibiting the growth of a range of both Gram-positive and Gram-negative bacteria.[13]
The antitubercular potential of this scaffold is also significant. A number of imidazo[1,2-a]pyridine analogues have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[14][15] For example, a 2-ethyl-6-chloro substituted derivative showed remarkable potency against both extracellular (MIC80, 0.0009 µM) and intracellular (MIC80, 0.00045 µM) Mtb.[14]
Comparative Antimicrobial Activity
| Compound Series | Target Organism | Bioactivity (MIC) | Reference |
| Thieno[2,3-d]pyrimidine hybrids | P. aeruginosa | < Streptomycin | [12] |
| Thieno[2,3-d]pyrimidine hybrids | S. aureus, E. coli, B. subtilis | Moderate Activity | [12] |
| Polyfunctional derivatives | Gram-positive & Gram-negative bacteria | Growth Inhibition | [13] |
| 2-ethyl-6-chloro derivative | M. tuberculosis (extracellular) | 0.0009 µM (MIC80) | [14] |
| 2-ethyl-6-chloro derivative | M. tuberculosis (intracellular) | 0.00045 µM (MIC80) | [14] |
Experimental Protocols
A summary of the key experimental methodologies cited in the literature for evaluating the bioactivity of 6-substituted imidazo[1,2-a]pyridines is provided below.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[4]
Kinase Activity Assay (e.g., PI3Kα)
Biochemical assays are used to determine the direct inhibitory effect of compounds on purified enzymes.
-
Enzyme and Substrate Preparation: Purified recombinant PI3Kα enzyme and its substrate (e.g., PIP2) are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is incubated with various concentrations of the test compounds for a set period.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP.
-
Detection: The product (e.g., PIP3) is detected, often using a luminescence-based method where the amount of ATP remaining is quantified. A decrease in signal indicates kinase activity.
-
IC50 Calculation: IC50 values are determined by plotting the percentage of enzyme inhibition against the compound concentration.[2][4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Experimental Workflow Visualization
Caption: General experimental workflow for bioactivity studies.
References
- 1. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 15. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Iodoimidazo[1,2-a]pyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Iodoimidazo[1,2-a]pyridine, treating it as a hazardous substance in line with guidance for related pyridine compounds.
Immediate Safety and Handling
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2][3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors, dust, or mist.[1][2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.
-
Evacuate and Secure the Area: Immediately evacuate the vicinity of the spill.[1] Remove all sources of ignition as a precautionary measure.[1]
-
Assess the Spill Size:
-
Collect and Contain: Carefully collect the absorbed material and place it into a designated, sealable, and clearly labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly. Any cleaning materials that are contaminated must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.
-
Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2][5] It is critical to not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[2]
-
Waste Collection:
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Final Disposal: The final disposal of the hazardous waste must be conducted by a licensed and certified hazardous waste disposal company. The recommended method of disposal for pyridine-based compounds is controlled incineration.[6] Ensure that the disposal process is in full compliance with all applicable environmental regulations.[3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Iodoimidazo[1,2-a]pyridine
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 6-Iodoimidazo[1,2-a]pyridine. This document provides immediate, actionable safety protocols and logistical plans to ensure the well-being of laboratory personnel and compliance with safety standards.
Immediate Safety and Handling Precautions
When working with this compound, a solid understanding of its potential hazards is crucial. The following table summarizes the key safety information. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure, Category 3 | GHS07 | Warning | H335: May cause respiratory irritation. |
| Acute toxicity, Oral, Category 4 | GHS07 | Warning | H302: Harmful if swallowed. |
Data derived from safety information for structurally similar compounds.
Personal Protective Equipment (PPE): The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A full-buttoned lab coat should be worn to protect skin and clothing.[4] |
| Respiratory Protection | Respirator | If engineering controls are insufficient or during large-scale operations, a full-face respirator with appropriate cartridges should be used.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol minimizes the risk of exposure and accidents. The following workflow is mandatory for all personnel handling this compound.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
-
Handling:
-
To prevent inhalation of dust, carefully weigh the solid this compound within the fume hood.[5]
-
Use a spatula to transfer the compound to the reaction vessel, avoiding any spills.
-
Conduct all subsequent experimental steps within the confines of the fume hood.
-
-
Cleanup and Disposal:
-
Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate solvent.
-
Segregate waste containing this compound into a clearly labeled, sealed container for halogenated organic waste.
-
Dispose of the waste container according to your institution's hazardous waste management guidelines.
-
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
| Emergency Situation | First Aid / Response |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for disposal.[5] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
